tri-GalNAc biotin
Beschreibung
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Eigenschaften
Molekularformel |
C83H146N14O34S |
|---|---|
Molekulargewicht |
1916.2 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1 |
InChI-Schlüssel |
NHWBOGPIUOYMOB-PFPVVHCWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Mechanism of Tri-GalNAc Biotin to the Asialoglycoprotein Receptor (ASGPR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions, binding kinetics, and cellular trafficking involved in the binding of trivalent N-acetylgalactosamine (tri-GalNAc) biotin conjugates to the asialoglycoprotein receptor (ASGPR). This interaction is pivotal for the targeted delivery of therapeutics to hepatocytes and is the foundational mechanism for liver-specific Lysosome-Targeting Chimeras (LYTACs).
Core Mechanism: Binding, Internalization, and Trafficking
The asialoglycoprotein receptor (ASGPR) is a C-type lectin predominantly expressed on the surface of hepatocytes, with densities reaching approximately 500,000 copies per cell.[1][2][3][4] Its primary physiological function is to recognize, bind, and clear circulating asialoglycoproteins—glycoproteins from which terminal sialic acid residues have been removed, exposing galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[5] The receptor exhibits a significantly higher affinity for GalNAc over Gal.
The binding and subsequent internalization process can be broken down into several key stages:
-
High-Affinity Multivalent Binding : ASGPR exists as a hetero-oligomeric complex, typically a trimer composed of two H1 and one H2 subunits. This trimeric structure is perfectly suited for high-avidity binding with trivalent ligands like tri-GalNAc. The simultaneous engagement of multiple GalNAc moieties with the carbohydrate recognition domains (CRDs) of the ASGPR subunits results in a dramatic increase in binding affinity compared to monovalent ligands, a phenomenon known as the "cluster effect". This binding is calcium-dependent.
-
Clathrin-Mediated Endocytosis : Upon binding of the tri-GalNAc conjugate, the ligand-receptor complexes cluster in clathrin-coated pits on the hepatocyte membrane. These pits then invaginate and pinch off to form intracellular vesicles, internalizing the tri-GalNAc-biotin cargo.
-
Endosomal Sorting and Dissociation : The vesicles traffic to and fuse with early endosomes. The acidic environment within the endosome (pH ~5-6) induces a conformational change in the ASGPR, causing the tri-GalNAc ligand to dissociate from the receptor.
-
Lysosomal Degradation and Receptor Recycling : Following dissociation, the tri-GalNAc-biotin cargo is trafficked to the lysosome for degradation. Concurrently, the unbound ASGPR is sorted into recycling endosomes and trafficked back to the cell surface, ready for another round of ligand binding. This rapid recycling process, occurring approximately every 15 minutes, makes the ASGPR a highly efficient shuttle for delivering molecules into hepatocytes.
This entire pathway is the basis for the LYTAC technology, where the tri-GalNAc-biotin molecule acts as a bridge. The tri-GalNAc moiety engages ASGPR, while the biotin moiety binds to a target extracellular or membrane protein (via a neutravidin or streptavidin linker), thereby hijacking the natural receptor pathway to force the degradation of the target protein.
Quantitative Binding Data
The affinity of GalNAc-based ligands for ASGPR is highly dependent on valency. Multivalent structures achieve nanomolar to picomolar affinities, which are critical for effective in vivo targeting.
| Ligand | Affinity Constant | Method |
| Triantennary GalNAc (tri-GalNAc) | KD = 0.7 ± 0.2 nM | Surface Plasmon Resonance (SPR) |
| Bivalent GalNAc (bi-GalNAc) | KD = 1.3 ± 1.1 nM | Surface Plasmon Resonance (SPR) |
| Monovalent GalNAc | KD = 19.6 ± 9.8 nM | Surface Plasmon Resonance (SPR) |
| Monomeric GalNAc | KD = 40.4 ± 9.5 µM | Not Specified |
| Triazolyl tri-GalNAc Conjugates | KD = 0.98 nM and 2.75 nM | Not Specified |
| Asialo-orosomucoid (ASOR) | Ki = 1.7 nM | Competitive Binding Assay |
Table 1: Summary of reported binding affinities for various ligands to the asialoglycoprotein receptor (ASGPR). The data clearly illustrates the "cluster effect," where the trivalent configuration results in a significantly lower dissociation constant (KD), indicating higher affinity, compared to bivalent and monovalent versions.
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed.
Caption: ASGPR-Mediated Endocytosis Pathway.
Caption: Experimental Workflow for Cellular Uptake & Degradation.
Caption: LYTAC Concept: Tri-GalNAc-Biotin as a Bridge.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the tri-GalNAc-biotin interaction with ASGPR.
-
Objective : To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (KD) of tri-GalNAc ligands binding to ASGPR.
-
Methodology :
-
Immobilization : Recombinant human ASGPR protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference channel is prepared by performing the coupling reaction without the protein to allow for background signal subtraction.
-
Analyte Preparation : The tri-GalNAc-biotin ligand (or other GalNAc conjugates) is serially diluted in a suitable running buffer (e.g., HBS-P+ containing Ca²⁺) to create a concentration series (e.g., from low nM to high nM).
-
Binding Measurement : The running buffer is flowed continuously over the sensor chip. Each concentration of the analyte is injected for a specific duration (association phase), followed by a flow of running buffer alone (dissociation phase). Changes in the refractive index at the surface, measured in response units (RU), are recorded in real-time.
-
Regeneration : Between analyte injections, the chip surface is regenerated using a pulse of a low pH solution (e.g., glycine-HCl) to remove all bound ligand without denaturing the immobilized receptor.
-
Data Analysis : The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from the reference channel. The corrected data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kₐ, kₔ, and KD (KD = kₔ/kₐ).
-
-
Objective : To quantify the ASGPR-dependent cellular uptake of a cargo delivered by tri-GalNAc-biotin.
-
Methodology :
-
Cell Culture : Human hepatocellular carcinoma cells (HepG2), which endogenously express high levels of ASGPR, are seeded in 96-well plates and cultured to ~80% confluency.
-
Reagent Preparation : A complex is formed by pre-incubating tri-GalNAc-biotin with a fluorescently labeled neutravidin or streptavidin (e.g., NeutrAvidin-650).
-
Cell Treatment : The culture medium is replaced with fresh medium containing the treatment conditions. A typical experiment includes:
-
Negative Control 1 : Fluorescent neutravidin alone.
-
Test Condition : The tri-GalNAc-biotin-neutravidin complex (e.g., 2 µM tri-GalNAc-biotin with 500 nM NA-650).
-
Competition Control : The test condition co-incubated with a 100-fold molar excess of a non-biotinylated tri-GalNAc ligand to confirm that uptake is mediated by ASGPR.
-
-
Incubation : Cells are incubated at 37°C for a specified time course (e.g., 1, 4, 8, 16 hours).
-
Quantification :
-
Plate Reader : After incubation, cells are washed thoroughly with PBS to remove extracellular fluorescence, then lysed. The fluorescence of the cell lysate is measured using a microplate reader.
-
Flow Cytometry : Cells are washed, detached from the plate, and analyzed by flow cytometry to measure the mean fluorescence intensity per cell.
-
-
Data Analysis : The background fluorescence from control wells is subtracted. The increase in intracellular fluorescence in the test condition relative to controls indicates successful uptake. A significant reduction in uptake in the competition control confirms that the process is ASGPR-specific.
-
-
Objective : To visually confirm that the internalized cargo is trafficked to the lysosome.
-
Methodology :
-
Cell Culture and Treatment : HepG2 cells are grown on glass-bottom dishes or chamber slides. Cells are treated with the fluorescent tri-GalNAc-biotin-neutravidin complex as described in Protocol 4.2, typically for a longer incubation period (e.g., 18 hours) to allow for trafficking.
-
Lysosome and Nucleus Staining : In the final 30-60 minutes of incubation, a lysosomal marker (e.g., LysoTracker Green DND-26) is added to the culture medium. Following this, cells are washed and a nuclear stain (e.g., Hoechst 33342) is added for 10-15 minutes.
-
Imaging : Cells are washed again with fresh medium or PBS. Live or fixed cells are then imaged using a confocal laser scanning microscope. Separate images are captured for the fluorescent cargo (e.g., red channel), lysosomes (green channel), and nuclei (blue channel).
-
Image Analysis : The separate channel images are merged. Areas of colocalization between the cargo and the lysosome will appear as yellow pixels in the merged image, providing visual evidence of lysosomal trafficking.
-
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of tri-GalNAc Biotin: A Technical Guide for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of therapeutics to specific cell types represents a paradigm shift in modern medicine, promising enhanced efficacy and reduced off-target effects. Within this landscape, the asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes, has emerged as a prime target for liver-directed therapies. This technical guide provides an in-depth exploration of tri-GalNAc biotin, a high-affinity ligand for ASGPR, covering its discovery, synthesis, and applications in drug development. We present a consolidation of quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and chemical processes to serve as a comprehensive resource for researchers in the field.
Introduction: The Asialoglycoprotein Receptor as a Gateway to the Liver
The asialoglycoprotein receptor (ASGPR) is a key player in the clearance of desialylated glycoproteins from circulation.[1] Its high expression density on hepatocytes, coupled with its rapid internalization and recycling, makes it an ideal portal for the delivery of therapeutic payloads to the liver.[2][3] The natural ligands for ASGPR are glycoproteins exposing terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[2] Research into the structure-activity relationship of ASGPR binding revealed that multivalent presentation of GalNAc residues significantly enhances binding affinity.[4] This discovery paved the way for the development of synthetic ligands, with the triantennary (tri-GalNAc) configuration emerging as the optimal arrangement for high-avidity binding. The conjugation of biotin to this tri-GalNAc scaffold provides a versatile handle for the attachment of a wide array of molecules, from small molecule drugs to large biologics, facilitating their targeted delivery to hepatocytes.
Quantitative Analysis of tri-GalNAc-ASGPR Interaction
The interaction between tri-GalNAc ligands and the ASGPR is characterized by a significant increase in binding affinity due to the avidity effect of the multivalent presentation. While a single GalNAc moiety exhibits a relatively low affinity for ASGPR, the triantennary configuration enhances this affinity by orders of magnitude.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) of Monomeric GalNAc | ~40 µM | In vitro | |
| Binding Affinity (Kd) of Trivalent GalNAc | Nanomolar range | In vitro | |
| ASGPR Density on HepG2 Cells | ~27.47 molecules/µm² | Super-resolution imaging | |
| ASGPR-mediated internalization of NA-650 with 2 µM this compound | Time-dependent increase, plateauing at 16-20h | HepG2 cells | |
| Inhibition of NA-650 internalization | Inhibited by tri-GalNAc COOH | HepG2 cells |
ASGPR-Mediated Endocytosis Signaling Pathway
Upon binding of a tri-GalNAc-conjugated molecule, the ASGPR undergoes clathrin-mediated endocytosis. The ligand-receptor complex is trafficked to early endosomes, where the acidic environment facilitates the dissociation of the ligand. The receptor is then recycled back to the cell surface, while the ligand is transported to the lysosome for degradation or, in the case of therapeutic conjugates, release of the payload into the cytoplasm.
Caption: ASGPR-mediated endocytosis of a this compound conjugate.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound involves a multi-step process that begins with the preparation of a protected GalNAc monomer, followed by its assembly onto a trivalent scaffold, and finally, the introduction of a biotinylated linker. The following protocol is a representative "pot-economy" approach, designed to minimize purification steps and improve overall efficiency.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Materials and Reagents
-
N-Acetyl-D-galactosamine (GalNAc)
-
Acetic anhydride
-
Pyridine
-
Thionyl chloride or Oxalyl chloride
-
Tris(hydroxymethyl)aminomethane (Tris) or other trivalent scaffold
-
Biotin-PEG-NHS ester
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sodium methoxide
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Synthesis Protocol
Step 1: Peracetylation of N-Acetyl-D-galactosamine
-
Suspend N-acetyl-D-galactosamine in pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with ice water and extract the product with dichloromethane.
-
Wash the organic layer with HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated GalNAc.
Step 2: Glycosyl Halide Formation
-
Dissolve the peracetylated GalNAc in a suitable solvent such as DCM.
-
Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of DMF.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude glycosyl chloride.
Step 3: Coupling to the Trivalent Scaffold
-
Dissolve the trivalent scaffold (e.g., Tris) and the glycosyl chloride in an anhydrous solvent like DMF.
-
Add a base such as triethylamine or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until the scaffold is fully functionalized (monitored by TLC or LC-MS).
-
Purify the resulting tri-GalNAc scaffold by column chromatography.
Step 4: Selective Deprotection and Linker Conjugation
-
If the scaffold contains an orthogonal protecting group, selectively deprotect it to reveal a reactive handle (e.g., an amine).
-
Dissolve the deprotected tri-GalNAc scaffold and the Biotin-PEG-NHS ester in DMF.
-
Add a base (e.g., DIPEA) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS for the formation of the desired conjugate.
Step 5: Final Deprotection
-
Dissolve the fully protected this compound conjugate in methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir the reaction at room temperature until all acetate groups are removed (monitored by LC-MS).
-
Neutralize the reaction with an acidic resin and filter.
-
Concentrate the filtrate under reduced pressure.
Step 6: Purification
-
Purify the crude this compound by reverse-phase HPLC to obtain the final product with high purity (>95%).
-
Lyophilize the pure fractions to yield this compound as a white powder.
Applications in Drug Development
The this compound moiety is a powerful tool for the targeted delivery of a wide range of therapeutic agents to the liver. Its applications include:
-
Oligonucleotide Therapeutics: Conjugation of tri-GalNAc to siRNAs and antisense oligonucleotides has proven to be a highly effective strategy for gene silencing in hepatocytes, with several drugs based on this technology receiving regulatory approval.
-
Lysosome-Targeting Chimeras (LYTACs): tri-GalNAc can be incorporated into LYTACs to mediate the degradation of extracellular and membrane proteins by directing them to the lysosome in liver cells.
-
Small Molecule Drug Delivery: While less common, the tri-GalNAc moiety can be used to target small molecule drugs to the liver, potentially increasing their therapeutic index.
-
Protein and Antibody Delivery: The high affinity of the tri-GalNAc ligand can facilitate the delivery of larger biologics, such as antibodies and other proteins, to hepatocytes.
Conclusion
The discovery and development of this compound have provided a robust and versatile platform for liver-targeted drug delivery. Its high affinity and specificity for the asialoglycoprotein receptor enable the efficient delivery of a diverse range of therapeutic payloads to hepatocytes. The synthetic methodologies, while complex, are continually being optimized for greater efficiency and scalability. As our understanding of liver biology and disease progresses, the applications of tri-GalNAc-mediated targeting are poised to expand, offering new hope for the treatment of a wide array of hepatic disorders. This technical guide serves as a foundational resource for researchers aiming to leverage this powerful technology in their drug development endeavors.
References
The Pivotal Role of Tri-GalNAc in Asialoglycoprotein Receptor-Mediated Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, has emerged as a critical target for the delivery of therapeutics to the liver. Its primary function is the clearance of desialylated glycoproteins from circulation. This process is initiated by the high-affinity binding of terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues on these glycoproteins to the receptor, followed by clathrin-mediated endocytosis. The trivalent presentation of GalNAc, known as tri-antennary GalNAc (tri-GalNAc), has been identified as a particularly potent ligand for ASGPR, paving the way for highly efficient and specific delivery of a wide range of therapeutic modalities to hepatocytes.
The Mechanism of Tri-GalNAc ASGPR-Mediated Endocytosis
The interaction between tri-GalNAc and ASGPR is a highly specific and efficient process. A single GalNAc residue binds to the receptor with relatively low affinity; however, the clustering of multiple GalNAc moieties, as seen in tri-GalNAc conjugates, leads to a significant increase in binding affinity through a multivalency effect.[1][2] This high-affinity binding is a key driver for the subsequent internalization of the ligand-receptor complex.
The process of ASGPR-mediated endocytosis of tri-GalNAc conjugates can be summarized in the following steps:
-
Binding: The tri-GalNAc ligand binds to the ASGPR on the hepatocyte surface. This interaction is dependent on the presence of calcium ions.[1]
-
Clustering and Internalization: Ligand binding induces the clustering of ASGPRs into clathrin-coated pits.[3] These pits then invaginate and pinch off to form clathrin-coated vesicles, internalizing the ligand-receptor complex.[4]
-
Endosomal Trafficking: The vesicles deliver their cargo to early endosomes.
-
Dissociation and Recycling: Within the acidic environment of the endosome, the tri-GalNAc ligand dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a process that occurs approximately every 15 minutes.
-
Lysosomal Degradation or Cytosolic Delivery: The released tri-GalNAc-conjugated cargo is typically trafficked to lysosomes for degradation. However, for certain therapeutic payloads like small interfering RNAs (siRNAs), a portion escapes the endosome and enters the cytoplasm to exert its biological function.
Quantitative Analysis of Tri-GalNAc and ASGPR Interaction
The efficiency of tri-GalNAc as a targeting ligand is underscored by quantitative binding and uptake data. The following tables summarize key quantitative parameters from various studies.
| Ligand | Receptor/Cell Line | Binding Affinity (Kd/IC50) | Reference |
| Monomeric GalNAc | ASGPR | ~40 µM (Kd) | |
| Tri-GalNAc | ASGPR | Nanomolar range | |
| Tri-GalNAc Alexa-647 | ASGR1 | 2.5 nM - 100 µM (IC50 range in assay) |
| Tri-GalNAc Conjugate | In Vivo Model | Liver Accumulation (% of Injected Dose) | Time Point | Reference |
| Trivalent GalNAc cluster siRNA | Mouse | 2-4% | 1 week |
Key Experimental Protocols
Reproducible and robust experimental methods are crucial for studying tri-GalNAc ASGPR-mediated endocytosis. Below are detailed methodologies for key experiments.
ASGPR Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a ligand to the ASGPR by monitoring changes in the fluorescence polarization of a labeled tracer ligand.
Materials:
-
Recombinant human trimeric ASGR1 protein
-
Alexa-647 fluorophore-labeled tri-GalNAc ligand (tracer)
-
Test compounds (unlabeled tri-GalNAc conjugates or other potential ligands)
-
Assay buffer (e.g., PBS with Ca2+)
-
384-well microplates
Protocol:
-
Prepare a dilution series of the test compounds in the assay buffer.
-
In a 384-well microplate, add a fixed concentration of the recombinant ASGR1 protein and the Alexa-647 labeled tri-GalNAc tracer.
-
Add the different concentrations of the test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with no receptor (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Uptake of Tri-GalNAc Conjugates in HepG2 Cells
This protocol quantifies the internalization of fluorescently labeled tri-GalNAc conjugates into ASGPR-expressing cells.
Materials:
-
HepG2 cells (human hepatoma cell line expressing ASGPR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled tri-GalNAc conjugate (e.g., tri-GalNAc-FITC)
-
Control compound (e.g., a non-binding fluorescently labeled molecule)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of the fluorescently labeled tri-GalNAc conjugate for different time points (e.g., 0.5, 1, 2, 4 hours). Include untreated cells and cells treated with the control compound as controls.
-
After the incubation period, wash the cells with cold PBS to remove any unbound conjugate.
-
Detach the cells from the plate using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the amount of internalized conjugate.
Confocal Microscopy for Intracellular Trafficking
This method visualizes the subcellular localization of internalized tri-GalNAc conjugates.
Materials:
-
HepG2 cells grown on glass coverslips
-
Fluorescently labeled tri-GalNAc conjugate (e.g., red fluorescent dye)
-
Lysosomal marker (e.g., LysoTracker Green)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Incubate HepG2 cells grown on coverslips with the fluorescently labeled tri-GalNAc conjugate for a specific time (e.g., 18 hours).
-
During the last hour of incubation, add the lysosomal marker to the medium.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a confocal microscope, capturing images in the channels for the tri-GalNAc conjugate, the lysosome, and the nucleus.
-
Analyze the merged images to determine the colocalization of the conjugate with lysosomes.
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in tri-GalNAc ASGPR-mediated endocytosis.
Conclusion
The tri-GalNAc moiety has proven to be a highly effective targeting ligand for the asialoglycoprotein receptor, enabling efficient and selective delivery of therapeutic agents to hepatocytes. A thorough understanding of the underlying mechanism of receptor-mediated endocytosis, coupled with robust quantitative assays and detailed experimental protocols, is essential for the continued development and optimization of tri-GalNAc-based drug delivery platforms. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in this exciting and rapidly advancing field.
References
Unlocking Hepatocyte-Targeted Therapeutics: A Technical Guide to the Fundamental Properties of Tri-GalNAc Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted drug delivery, the asialoglycoprotein receptor (ASGPR), a C-type lectin exclusively and abundantly expressed on the surface of hepatocytes, has emerged as a pivotal target for liver-specific therapies.[1][2][3][4] This receptor exhibits a high binding affinity for N-acetylgalactosamine (GalNAc) residues, facilitating the rapid endocytosis of circulating glycoproteins.[1] Harnessing this natural biological pathway, tri-antennary GalNAc (tri-GalNAc) ligands have been engineered as highly efficient vehicles for the targeted delivery of a wide range of therapeutic payloads to the liver, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and larger protein complexes. This in-depth technical guide explores the core fundamental properties of tri-GalNAc ligands, providing a comprehensive resource for researchers and drug development professionals in this dynamic field.
Core Properties of Tri-GalNAc Ligands
The efficacy of tri-GalNAc ligands in hepatocyte targeting is underpinned by a synergistic interplay of several key properties, including their unique chemical structure, the powerful multivalency effect that governs their binding affinity, and their role in mediating efficient receptor-mediated endocytosis.
Chemical Structure and Synthesis
A tri-GalNAc ligand consists of three GalNAc sugar moieties covalently attached to a central scaffold. This scaffold is then connected to a linker, which in turn is conjugated to the therapeutic payload. The precise chemical architecture of the scaffold and linker is crucial for optimizing the spatial presentation of the GalNAc residues for optimal receptor engagement and can influence the overall physicochemical properties of the conjugate.
The synthesis of tri-GalNAc conjugated oligonucleotides is a well-established process, typically achieved through solid-phase phosphoramidite chemistry. This method allows for the sequential addition of monomeric GalNAc phosphoramidites to the growing oligonucleotide chain, enabling precise control over the final structure. Alternatively, a pre-synthesized tri-GalNAc cluster can be conjugated to the oligonucleotide post-synthesis.
dot```dot graph Tri_GalNAc_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
// Central Scaffold scaffold [label="Scaffold", pos="0,0!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// GalNAc Moieties galnac1 [label="GalNAc", pos="-1.5,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; galnac2 [label="GalNAc", pos="1.5,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; galnac3 [label="GalNAc", pos="0,-2!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Linker and Payload linker [label="Linker", pos="0,2.5!", shape=rect, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; payload [label="Therapeutic\nPayload", pos="0,4!", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections scaffold -- galnac1; scaffold -- galnac2; scaffold -- galnac3; scaffold -- linker [style=dashed]; linker -- payload; }
Caption: Simplified pathway of ASGPR-mediated endocytosis of a tri-GalNAc conjugate.
Once inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. The ASGPR is then recycled back to the cell surface for further rounds of ligand binding and internalization, a cycle that takes approximately 15 minutes. The tri-GalNAc-conjugated payload is trafficked through the endo-lysosomal pathway, where the payload is ultimately released into the cytoplasm to exert its therapeutic effect.
Pharmacokinetics of Tri-GalNAc Conjugates
The conjugation of therapeutic oligonucleotides with tri-GalNAc ligands dramatically alters their pharmacokinetic (PK) profile. Unconjugated oligonucleotides are rapidly cleared from circulation and exhibit broad tissue distribution. In contrast, tri-GalNAc conjugates are rapidly and efficiently taken up by the liver following subcutaneous administration.
| Pharmacokinetic Parameter | Unconjugated Oligonucleotide | Tri-GalNAc Conjugated Oligonucleotide | Reference |
| Absorption (Tmax) | - | 1-4 hours (subcutaneous) | |
| Distribution | Broad tissue distribution | Preferential accumulation in the liver | |
| Plasma Half-life | Short | Relatively short due to rapid liver uptake | |
| Hepatocyte Uptake | Low | High, via ASGPR-mediated endocytosis | |
| Elimination Half-life | ~1-2 weeks | ~3-5 weeks |
This targeted delivery to hepatocytes significantly increases the therapeutic concentration at the site of action, allowing for lower and less frequent dosing regimens.
Experimental Protocols
Synthesis of Tri-GalNAc Conjugated Oligonucleotides (Solid-Phase)
This protocol provides a general overview of the solid-phase synthesis of a 3'-tri-GalNAc conjugated oligonucleotide using a tri-GalNAc CPG solid support.
Materials:
-
Tri-GalNAc CPG solid support
-
DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
-
Support Loading: The tri-GalNAc CPG solid support is loaded into the synthesis column of the automated synthesizer.
-
Synthesis Cycle (repeated for each monomer):
-
Deblocking: The dimethoxytrityl (DMT) protecting group on the terminal sugar of the solid support is removed using the deblocking solution.
-
Coupling: The desired phosphoramidite monomer and activator solution are delivered to the column to form a phosphite triester linkage.
-
Capping: Any unreacted hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Final Deblocking: The terminal DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature.
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.
dot
Caption: Workflow for the solid-phase synthesis of a tri-GalNAc conjugated oligonucleotide.
ASGPR-Ligand Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure for assessing the binding kinetics of a tri-GalNAc ligand to the ASGPR using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant ASGPR protein
-
Tri-GalNAc ligand (analyte)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.
-
Ligand Immobilization: The ASGPR protein is diluted in an appropriate buffer and injected over the activated chip surface to achieve covalent immobilization via amine coupling. Remaining active sites are blocked with ethanolamine.
-
Binding Analysis:
-
A series of dilutions of the tri-GalNAc ligand (analyte) in running buffer are prepared.
-
The analyte solutions are injected sequentially over the immobilized ASGPR surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
-
Regeneration: The chip surface is regenerated between analyte injections by injecting the regeneration solution to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Uptake Analysis (Flow Cytometry)
This protocol describes a general method for quantifying the cellular uptake of a fluorescently labeled tri-GalNAc conjugate.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Fluorescently labeled tri-GalNAc conjugate
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: HepG2 cells are cultured to an appropriate confluency in a multi-well plate.
-
Treatment: The cells are incubated with varying concentrations of the fluorescently labeled tri-GalNAc conjugate for a defined period.
-
Cell Harvesting: The cells are washed with PBS, detached from the plate using trypsin-EDTA, and collected by centrifugation.
-
Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, providing a quantitative measure of cellular uptake.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is calculated for each treatment condition.
Western Blot Analysis of EGFR Degradation by LYTACs
This protocol details the steps to assess the degradation of the Epidermal Growth Factor Receptor (EGFR) mediated by a tri-GalNAc conjugated Lysosome-Targeting Chimera (LYTAC).
Materials:
-
Hepatocyte cell line expressing EGFR (e.g., Hep3B)
-
EGFR-targeting tri-GalNAc-LYTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-loading control e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Cells are treated with the EGFR-targeting tri-GalNAc-LYTAC at various concentrations and for different time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-EGFR antibody.
-
The membrane is washed and then incubated with the HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system.
-
Analysis: The intensity of the EGFR band is quantified and normalized to the loading control to determine the extent of protein degradation.
Conclusion
Tri-GalNAc ligands represent a powerful and clinically validated platform for the targeted delivery of therapeutics to the liver. Their fundamental properties, particularly the multivalency-driven high-affinity binding to the ASGPR and subsequent rapid endocytosis, enable efficient and specific uptake by hepatocytes. This technical guide has provided a comprehensive overview of the core characteristics of tri-GalNAc ligands, from their chemical structure and synthesis to their pharmacokinetic profile and the experimental methodologies used for their evaluation. A thorough understanding of these fundamental principles is essential for the continued development and optimization of novel hepatocyte-targeted therapies that hold immense promise for treating a wide range of liver diseases.
References
- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Power of Three: A Technical Guide to Tri-GalNAc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic delivery of therapeutic agents to specific cells and tissues remains a paramount challenge in drug development. Off-target effects and insufficient drug concentration at the site of action can limit efficacy and lead to adverse events. The tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a groundbreaking solution for targeted drug delivery, particularly to hepatocytes. This in-depth technical guide explores the core function of tri-GalNAc, its mechanism of action, and its application in delivering a range of therapeutic modalities. We provide a comprehensive overview of the underlying biology, quantitative data on its efficacy, detailed experimental protocols, and visual representations of key processes to empower researchers in this exciting field.
The Tri-GalNAc Targeting Moiety: A Key to the Liver
The tri-GalNAc targeting moiety is a synthetic cluster of three N-acetylgalactosamine sugar residues. This trivalent configuration is crucial for high-affinity binding to the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][3] This specificity makes the tri-GalNAc ligand an ideal "homing device" for delivering drugs directly to the liver, thereby minimizing exposure to other tissues and enhancing the therapeutic index.
Mechanism of Action: ASGPR-Mediated Endocytosis
The journey of a tri-GalNAc-conjugated drug from administration to its intracellular target is a highly efficient and specific process orchestrated by ASGPR-mediated endocytosis.[4][5]
-
Binding: The tri-GalNAc ligand on the drug conjugate binds with high avidity to the ASGPR on the hepatocyte surface. The trivalent arrangement of the GalNAc residues leads to a significant increase in binding affinity compared to monovalent or divalent ligands.
-
Internalization: Upon binding, the ASGPR-ligand complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
-
Dissociation and Trafficking: Inside the acidic environment of the endosome, the tri-GalNAc conjugate dissociates from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand uptake.
-
Payload Release: The therapeutic payload, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO), is released from the endosome into the cytoplasm. The exact mechanism of this endosomal escape is still under investigation but is a critical step for the drug to reach its intracellular target.
-
Therapeutic Action: Once in the cytoplasm, the therapeutic agent can engage with its target, for instance, by mediating the degradation of a specific messenger RNA (mRNA) in the case of siRNAs and ASOs.
Quantitative Data on Tri-GalNAc-Mediated Delivery
The efficacy of tri-GalNAc as a targeting ligand is supported by a wealth of quantitative data from preclinical and clinical studies. These data consistently demonstrate enhanced potency, favorable pharmacokinetics, and a wider therapeutic window for tri-GalNAc-conjugated drugs.
Binding Affinity to ASGPR
The affinity of GalNAc ligands for the ASGPR is highly dependent on their valency. Trivalent presentation of GalNAc residues dramatically increases the binding affinity compared to monovalent forms.
| Ligand Type | Dissociation Constant (Kd) | Reference |
| Monovalent GalNAc | ~8 µM | |
| Trivalent GalNAc | ~1-10 nM |
Table 1: Binding affinities of GalNAc ligands to the asialoglycoprotein receptor (ASGPR).
In Vivo Potency and Efficacy
Conjugation of therapeutic oligonucleotides, such as siRNAs and ASOs, to tri-GalNAc has been shown to significantly enhance their potency in vivo. This allows for lower and less frequent dosing to achieve the desired therapeutic effect.
| Therapeutic Modality | Potency Enhancement (vs. Unconjugated) | Animal Model | Target Gene | Reference |
| Antisense Oligonucleotide (ASO) | 6-10 fold | Mouse | Various hepatic targets | |
| Antisense Oligonucleotide (ASO) | ~30-fold in clinic | Human | Various hepatic targets | |
| Small Interfering RNA (siRNA) | >10 fold | Mouse | Factor VII |
Table 2: In vivo potency enhancement of tri-GalNAc conjugated oligonucleotides.
Pharmacokinetic Properties
Tri-GalNAc conjugation profoundly alters the pharmacokinetic profile of oligonucleotides, leading to rapid and efficient delivery to the liver following subcutaneous administration.
| Pharmacokinetic Parameter | Unconjugated Oligonucleotide | Tri-GalNAc Conjugated Oligonucleotide | Reference |
| Absorption (Subcutaneous) | Slower and less complete | Rapid (Tmax ~2-4 hours) | |
| Distribution | Broad tissue distribution | Predominantly to the liver (>90%) | |
| Plasma Clearance | Slower | Rapid |
Table 3: Comparison of pharmacokinetic properties of unconjugated and tri-GalNAc conjugated oligonucleotides.
Experimental Protocols
Reproducible and robust experimental protocols are essential for the successful development and evaluation of tri-GalNAc-conjugated therapeutics. This section provides detailed methodologies for key experiments.
Synthesis of Tri-GalNAc Phosphoramidite
The synthesis of a tri-GalNAc phosphoramidite building block is a critical first step for the solid-phase synthesis of conjugated oligonucleotides.
Materials:
-
Commercially available tri-GalNAc-C3-amine linker
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
Protocol:
-
Dissolve the tri-GalNAc-C3-amine linker in anhydrous DCM.
-
Add DIPEA to the solution and cool to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding anhydrous acetonitrile.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure tri-GalNAc phosphoramidite.
-
Confirm the identity and purity of the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Conjugation of Tri-GalNAc to an Oligonucleotide
This protocol describes the incorporation of the tri-GalNAc moiety at the 3'-end of an siRNA sense strand using solid-phase synthesis.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the siRNA sense strand.
-
Standard DNA/RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).
-
Tri-GalNAc phosphoramidite.
-
Automated DNA/RNA synthesizer.
-
Ammonium hydroxide/methylamine (AMA) solution for deprotection and cleavage.
-
HPLC for purification.
Protocol:
-
Perform the solid-phase synthesis of the siRNA sense strand on the CPG support using the automated synthesizer according to standard protocols.
-
For the final coupling step at the 3'-end, use the synthesized tri-GalNAc phosphoramidite instead of a standard nucleoside phosphoramidite.
-
After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect the nucleobases and phosphate groups by treating with AMA solution at 65°C for 15-30 minutes.
-
Evaporate the AMA solution to dryness.
-
Resuspend the crude tri-GalNAc-siRNA sense strand in sterile, nuclease-free water.
-
Purify the conjugate using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Verify the purity and identity of the final product by mass spectrometry and analytical HPLC.
-
Anneal the purified tri-GalNAc-siRNA sense strand with the complementary antisense strand to form the final siRNA duplex.
In Vitro Hepatocyte Uptake Assay
This assay evaluates the efficiency of ASGPR-mediated uptake of tri-GalNAc conjugates into primary hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium.
-
Collagen-coated cell culture plates.
-
Fluorescently labeled tri-GalNAc-conjugated oligonucleotide and a non-conjugated control.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorometer or fluorescence microscope.
Protocol:
-
Thaw and plate the primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
Prepare different concentrations of the fluorescently labeled tri-GalNAc conjugate and the unconjugated control in hepatocyte culture medium.
-
Aspirate the medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
To determine non-specific uptake, include a control group incubated at 4°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound compound.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorometer.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy.
-
Quantify the amount of internalized conjugate by comparing the fluorescence signal to a standard curve.
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a typical in vivo study to assess the efficacy of a tri-GalNAc-siRNA conjugate in a mouse model.
Materials:
-
C57BL/6 mice (or a relevant transgenic mouse model).
-
Tri-GalNAc-siRNA conjugate targeting a specific hepatic gene (e.g., Factor VII).
-
Saline solution for injection.
-
Anesthesia.
-
Blood collection supplies.
-
Tissue collection and preservation reagents (e.g., RNAlater, liquid nitrogen).
-
qRT-PCR reagents for gene expression analysis.
-
ELISA kit for protein level analysis.
Protocol:
-
Acclimate the mice to the housing conditions for at least one week.
-
Divide the mice into treatment groups (e.g., vehicle control, different doses of the tri-GalNAc-siRNA).
-
Administer the tri-GalNAc-siRNA or vehicle to the mice via subcutaneous injection.
-
At predetermined time points after administration (e.g., 3, 7, 14, and 28 days), collect blood samples via retro-orbital or tail vein bleeding.
-
At the end of the study, euthanize the mice and collect the liver tissue.
-
Process the blood samples to obtain serum or plasma.
-
Analyze the serum/plasma for the levels of the target protein (e.g., Factor VII) using an ELISA kit.
-
Isolate total RNA from the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Analyze the data to determine the dose-dependent reduction in target mRNA and protein levels and the duration of the effect.
Logical Relationship of the Tri-GalNAc Delivery System
The success of the tri-GalNAc drug delivery system is built upon a series of interconnected principles and components that work in concert to achieve targeted and effective therapy.
Conclusion
The tri-GalNAc-mediated targeted drug delivery platform represents a paradigm shift in the development of therapies for liver diseases. Its high specificity, efficiency, and the resulting improvement in the therapeutic index have led to the successful clinical development and approval of several oligonucleotide-based medicines. This technical guide provides a solid foundation for researchers and drug developers to understand and apply this powerful technology. The detailed protocols and quantitative data presented herein should serve as a valuable resource for advancing the next generation of liver-targeted therapeutics. As our understanding of the endosomal escape mechanism deepens and new therapeutic modalities are explored, the applications of tri-GalNAc are poised to expand even further, offering hope for patients with a wide range of liver-associated disorders.
References
- 1. PlumX [plu.mx]
- 2. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. | Semantic Scholar [semanticscholar.org]
- 5. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Tri-GalNAc Biotin: A Technical Guide to Investigating Lysosomal Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of tri-GalNAc biotin as a powerful tool for studying and exploiting the lysosomal targeting pathway in hepatocytes. Leveraging the high-affinity interaction between the triantennary N-acetylgalactosamine (tri-GalNAc) ligand and the asialoglycoprotein receptor (ASGPR), this molecule facilitates the efficient delivery of conjugated cargo to the lysosome for degradation. This guide provides a comprehensive overview of the underlying mechanism, quantitative data from key studies, and detailed experimental protocols to enable researchers to effectively utilize this technology.
Mechanism of Action: ASGPR-Mediated Endocytosis and Lysosomal Trafficking
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor predominantly and abundantly expressed on the surface of hepatocytes, with estimates of up to 500,000 copies per cell.[1][2] Its primary physiological function is to recognize, internalize, and clear circulating asialoglycoproteins (glycoproteins with terminal galactose or N-acetylgalactosamine residues) from the bloodstream.[3][4] This process of receptor-mediated endocytosis is highly efficient, with a rapid recycling rate of the receptor (approximately 15 minutes).[2]
The tri-GalNAc moiety serves as a high-affinity ligand for ASGPR. When a molecule, such as biotin, is conjugated to tri-GalNAc, it can hijack this natural pathway. The binding of the tri-GalNAc-biotin conjugate to ASGPR on the hepatocyte surface triggers clathrin-mediated endocytosis. The resulting endosome then traffics through the cytoplasm and fuses with the lysosome. The acidic environment of the lysosome facilitates the dissociation of the ligand-receptor complex, and the cargo (in this case, anything bound to the biotin) is released for degradation by lysosomal enzymes. The ASGPR, now free from its ligand, is recycled back to the cell surface, ready to bind to more ligands.
This targeted delivery system has significant implications for therapeutic development, particularly for lysosomal targeting chimeras (LYTACs), which aim to degrade extracellular and membrane-associated proteins.
Quantitative Data on Cellular Uptake
The efficiency of this compound-mediated uptake has been quantified in several studies. The following tables summarize key findings, providing a comparative overview of uptake under different conditions.
Table 1: Cellular Uptake of NeutrAvidin-650 Mediated by this compound in HepG2 Cells
| Time (hours) | Treatment | Relative Fluorescence Units (RFU) |
| 1 | NA-650 (500 nM) + this compound (2 µM) | ~1500 |
| 2 | NA-650 (500 nM) + this compound (2 µM) | ~2500 |
| 4 | NA-650 (500 nM) + this compound (2 µM) | ~4000 |
| 4 | NA-650 (500 nM) alone | No significant increase |
| 4 | NA-650 (500 nM) + tri-GalNAc-CO₂H (2 µM) | No significant increase |
Data extracted from An, et al. (2021), ACS Central Science. This table demonstrates the time-dependent uptake of fluorescently labeled NeutrAvidin (NA-650) in the presence of this compound. The negative controls (NA-650 alone and NA-650 with a non-biotinylated tri-GalNAc analog) show no significant uptake, highlighting the specificity of the biotin-mediated delivery.
Table 2: Inhibition of this compound-Mediated Uptake by a Competing Ligand
| Competitor (tri-GalNAc-CO₂H) Concentration (µM) | NA-650 (500 nM) + this compound (2 µM) Uptake (RFU) |
| 0 | ~4000 |
| 1 | ~3000 |
| 5 | ~2000 |
| 10 | ~1500 |
| 20 | ~1000 |
Data extracted from An, et al. (2021), ACS Central Science. This table illustrates the competitive inhibition of NA-650 uptake by increasing concentrations of a non-biotinylated tri-GalNAc analog, confirming that the uptake is mediated by the interaction with ASGPR.
Table 3: Cell-Type Specificity of this compound-Mediated Uptake
| Cell Line | Receptor Expression | NA-650 (500 nM) + this compound (2 µM) Uptake (RFU) after 16h |
| HepG2 | ASGPR-positive | ~8000 |
| Huh7 | ASGPR-positive | ~6000 |
| A549 | ASGPR-negative | No significant increase |
Data extracted from An, et al. (2021), ACS Central Science. This table demonstrates the specificity of this compound for liver cells expressing ASGPR.
Experimental Protocols
The following are detailed methodologies for key experiments involved in studying this compound-mediated lysosomal targeting, based on published research.
Protocol 1: Cell Culture
-
Cell Lines:
-
HepG2 (human liver cancer cell line, ASGPR-positive)
-
Huh7 (human liver cancer cell line, ASGPR-positive)
-
A549 (human lung cancer cell line, ASGPR-negative)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1% sodium pyruvate, 1% HEPES, and 1% penicillin/streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
Protocol 2: NeutrAvidin Uptake Assay
-
Cell Seeding:
-
Seed 45,000 cells per well in a 96-well cell culture plate in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a solution of fluorescently labeled NeutrAvidin (e.g., NA-650) at a final concentration of 500 nM and this compound at a final concentration of 2 µM in complete culture medium.
-
For control wells, prepare solutions with NA-650 alone or NA-650 with a negative control compound (e.g., tri-GalNAc-CO₂H).
-
Remove the existing medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4, 16 hours).
-
-
Washing:
-
After incubation, aspirate the treatment solution.
-
Wash the cells three times with 200 µL of phosphate-buffered saline (PBS) per well to remove any unbound fluorescent protein.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Protocol 3: Confocal Microscopy for Lysosomal Colocalization
-
Cell Seeding:
-
Seed 250,000 cells per well in a 24-well plate containing sterile glass coverslips.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with 500 nM NA-650 and 2 µM this compound in complete culture medium for 18 hours.
-
-
Lysosomal Staining:
-
During the last 30 minutes of incubation, add a lysosomal staining dye (e.g., LysoTracker Green) to the medium according to the manufacturer's instructions.
-
-
Nuclear Staining and Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with a nuclear stain (e.g., Hoechst 33342) for 10 minutes.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorophores used (e.g., red for NA-650, green for LysoTracker, and blue for Hoechst).
-
Analyze the images for colocalization of the red and green signals, which indicates the presence of the NeutrAvidin in the lysosomes.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: ASGPR-mediated endocytosis and lysosomal targeting pathway.
Caption: General experimental workflow for studying this compound-mediated uptake.
References
- 1. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trafficking of asialoglycoproteins and the asialoglycoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gateway to Hepatocytes: A Technical Guide to Tri-GalNAc Biotin in Liver Cell Research
For researchers, scientists, and drug development professionals, this in-depth guide explores the foundational studies utilizing tri-GalNAc biotin for targeted delivery to liver cells. We delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern this efficient uptake mechanism.
The triantennary N-acetylgalactosamine (tri-GalNAc) moiety has emerged as a powerful tool for liver-specific targeting due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][2] When conjugated with biotin, tri-GalNAc serves as a versatile adapter molecule, enabling the delivery of a wide range of biotinylated cargo, from small molecules to large proteins, into liver cells. This guide summarizes the key findings from preliminary studies, providing a comprehensive resource for designing and interpreting experiments in this field.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from foundational studies on this compound-mediated uptake in liver cells.
Table 1: Cellular Uptake of NeutrAvidin-650 (NA-650) in HepG2 Cells
| Treatment Condition | Concentration | Incubation Time | Cellular Uptake (Fluorescence Intensity) |
| NA-650 alone | 500 nM | 4 h | No significant increase |
| NA-650 + tri-GalNAc-biotin | 500 nM + 2 µM | 4 h | Time-dependent increase |
| NA-650 + tri-GalNAc-CO₂H (negative control) | 500 nM + 2 µM | 4 h | No significant increase |
Data compiled from studies demonstrating that tri-GalNAc-biotin is essential for the uptake of NeutrAvidin.[3][4][5]
Table 2: Inhibition of tri-GalNAc-biotin Mediated Uptake
| Cell Line | Treatment | Inhibitor | Result |
| HepG2 | NA-650 (500 nM) + tri-GalNAc-biotin (2 µM) | tri-GalNAc-CO₂H | Inhibition of internalization |
| HepG2 | NA-650 (500 nM) + tri-GalNAc-biotin (2 µM) | ASGPR siRNA | Dramatically impeded internalization |
These results confirm that the uptake is specifically mediated by ASGPR.
Table 3: Comparison of Cellular Uptake Across Different Cell Lines
| Cell Line | ASGPR Expression | Uptake of NA-650 with tri-GalNAc-biotin |
| HepG2 | High | High |
| Huh7 | High | High |
| A549 | Low/Negative | No significant uptake |
This data highlights the liver-specific targeting capabilities of tri-GalNAc conjugates.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
HepG2 (human liver hepatocellular carcinoma) and Huh7 (human liver hepatocellular carcinoma) cells are used as ASGPR-positive models.
-
A549 (human lung carcinoma) cells can be used as an ASGPR-negative control.
-
-
Culture Media:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Incubation Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cellular Uptake Assay
-
Cell Plating: Seed HepG2, Huh7, or A549 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Replace the culture medium with fresh media.
-
Add fluorescently labeled NeutrAvidin (e.g., NA-650) to a final concentration of 500 nM.
-
Concurrently, add tri-GalNAc-biotin to a final concentration of 2 µM.
-
Include control groups with NA-650 alone and NA-650 with a non-biotinylated tri-GalNAc control (e.g., tri-GalNAc-CO₂H).
-
-
Incubation: Incubate the cells for various time points (e.g., 4, 6, 16, or 18 hours).
-
Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS) to remove extracellular fluorescence.
-
Measure the intracellular fluorescence intensity using a plate reader.
-
ASGPR Knockdown using siRNA
-
Transfection:
-
Treat HepG2 cells with siRNA specifically targeting ASGPR or a non-targeting control siRNA.
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the receptor.
-
Uptake Assay: Perform the cellular uptake assay as described above to assess the impact of ASGPR knockdown on the internalization of the NA-650/tri-GalNAc-biotin complex.
Confocal Microscopy for Lysosomal Colocalization
-
Cell Preparation: Plate HepG2 cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat the cells with NA-650 (500 nM) and tri-GalNAc-biotin (2 µM) for approximately 18 hours.
-
Staining:
-
In the final hours of incubation, add a lysosomal marker such as LysoTracker Green to the media.
-
After incubation, wash the cells with PBS and stain the nuclei with a fluorescent dye like Hoechst 33342.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Capture images in the respective channels for NA-650 (red), lysosomes (green), and nuclei (blue).
-
Merge the images to observe the colocalization of NA-650 with lysosomes, which will appear as yellow puncta.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental processes involved in the study of this compound in liver cells.
Caption: ASGPR-mediated endocytosis of this compound and its cargo.
Caption: Workflow for a cellular uptake assay.
Caption: Logical workflow for validating ASGPR's role via siRNA.
References
- 1. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussex-research.com [sussex-research.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tri-GalNAc Biotin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tri-GalNAc biotin in cell culture experiments. The trivalent N-acetylgalactosamine (tri-GalNAc) moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specific interaction facilitates the targeted delivery and uptake of biotinylated molecules into liver cells, making this compound a valuable tool for a range of applications in liver-focused research and drug development.[][2][3]
The biotin group allows for versatile conjugation with streptavidin or neutravidin, which can be linked to various cargos such as fluorescent probes, proteins, or therapeutic agents.[][4] This system is instrumental in studying receptor-mediated endocytosis, lysosomal trafficking, and the targeted degradation of extracellular proteins through methodologies like LYTAC (Lysosome-Targeting Chimera).
Key Applications:
-
Targeted Delivery to Hepatocytes: Facilitates the specific delivery of molecules to liver cells expressing ASGPR.
-
ASGPR-Mediated Endocytosis Studies: Enables the investigation of the cellular uptake mechanisms mediated by the asialoglycoprotein receptor.
-
Lysosomal Trafficking and Degradation: Allows for the study of the trafficking of extracellular proteins to lysosomes for degradation.
-
Competitive Binding Assays: Used to determine the binding specificity and affinity of other ligands to ASGPR.
-
Drug Delivery System Development: Serves as a critical component in the design of liver-targeting drug conjugates.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments using this compound, derived from published research.
Table 1: Recommended Reagent Concentrations for In Vitro Assays
| Reagent | Cell Line | Concentration Range | Application | Reference |
| This compound | HepG2 | 2 µM | Cellular Uptake of NeutrAvidin | Zhou Y, et al. 2021 |
| Fluorescently Labeled NeutrAvidin | HepG2 | 500 nM | Cellular Uptake Assay | Zhou Y, et al. 2021 |
| tri-GalNAc-COOH (Negative Control) | HepG2 | 2 µM | Competitive Inhibition | Zhou Y, et al. 2021 |
| Leupeptin (Lysosomal Inhibitor) | HepG2 | 0.1 mg/mL | Degradation Inhibition Assay | Zhou Y, et al. 2021 |
Table 2: Typical Incubation Times for Cellular Assays
| Assay Type | Cell Line | Incubation Time | Purpose | Reference |
| Cellular Uptake | HepG2 | 4 - 6 hours | Initial assessment of internalization | Zhou Y, et al. 2021 |
| Time-Dependent Uptake | HepG2 | 0 - 20 hours | To determine uptake kinetics | R&D Systems |
| Lysosomal Colocalization | HepG2 | 18 hours | Visualization of trafficking to lysosomes | Zhou Y, et al. 2021 |
| Protein Degradation | HepG2 | 48 hours | Assessment of target protein degradation | Zhou Y, et al. 2021 |
Experimental Protocols
Protocol 1: ASGPR-Mediated Cellular Uptake of a Fluorescently Labeled Cargo Protein
This protocol describes how to assess the uptake of a fluorescently labeled protein (e.g., NeutrAvidin-650) into hepatocytes mediated by this compound.
Materials:
-
HepG2 cells (or other ASGPR-expressing cell line)
-
A549 cells (or other ASGPR-negative cell line for negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Fluorescently labeled NeutrAvidin (e.g., NA-650)
-
tri-GalNAc-COOH (for competition/negative control)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: The day before the experiment, seed HepG2 and A549 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Reagents: Prepare stock solutions of this compound, fluorescently labeled NeutrAvidin, and tri-GalNAc-COOH in a suitable solvent (e.g., DMSO or water). On the day of the experiment, dilute the reagents to the desired final concentrations in cell culture medium.
-
Treatment of Cells:
-
Remove the old medium from the cells.
-
Add the medium containing the experimental reagents to the respective wells:
-
Test Group: Medium with 2 µM this compound and 500 nM fluorescently labeled NeutrAvidin.
-
Negative Control 1 (No Ligand): Medium with 500 nM fluorescently labeled NeutrAvidin only.
-
Negative Control 2 (Competition): Medium with 2 µM tri-GalNAc-COOH and 500 nM fluorescently labeled NeutrAvidin.
-
Negative Control 3 (No ASGPR): Treat A549 cells with the same conditions as the Test Group.
-
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4 hours.
-
Washing: After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS to remove any unbound fluorescent protein.
-
Fluorescence Measurement: Add a suitable volume of PBS or a cell lysis buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Compare the fluorescence intensity between the different groups. A significantly higher fluorescence in the Test Group compared to the control groups in HepG2 cells, and low fluorescence in A549 cells, indicates ASGPR-mediated uptake.
Protocol 2: Visualization of Lysosomal Trafficking using Confocal Microscopy
This protocol details the steps to visualize the colocalization of the internalized cargo with lysosomes.
Materials:
-
HepG2 cells
-
Glass-bottom confocal dishes or chamber slides
-
This compound
-
Fluorescently labeled NeutrAvidin (with a fluorophore resistant to low pH, e.g., Alexa Fluor 647)
-
Lysosomal staining dye (e.g., LysoTracker Green)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Formaldehyde or paraformaldehyde for fixing
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells on glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
Treatment: Treat the cells with 2 µM this compound and 500 nM fluorescently labeled NeutrAvidin in cell culture medium.
-
Incubation: Incubate the cells for 18 hours at 37°C.
-
Lysosomal and Nuclear Staining:
-
During the last 30-60 minutes of incubation, add LysoTracker Green to the medium at its recommended concentration to stain the lysosomes.
-
Following the LysoTracker incubation, add Hoechst 33342 to the medium for the last 10-15 minutes to stain the nuclei.
-
-
Washing: Gently wash the cells two to three times with warm PBS.
-
Fixation (Optional but Recommended): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. After fixation, wash the cells again with PBS.
-
Imaging: Mount the dish or slide on a confocal microscope. Acquire images using the appropriate laser lines and filters for the fluorescently labeled NeutrAvidin (e.g., red channel), LysoTracker (e.g., green channel), and Hoechst (e.g., blue channel).
-
Analysis: Analyze the merged images to observe the colocalization of the red signal (cargo) with the green signal (lysosomes), which will appear as yellow or orange puncta.
Diagrams
Caption: ASGPR-mediated endocytosis of a this compound-cargo complex.
Caption: Workflow for a cell-based uptake assay using this compound.
References
Application Notes: tri-GalNAc in LYTAC Technology for Targeted Protein Degradation
Introduction
Lysosome-Targeting Chimera (LYTAC) technology is an innovative therapeutic modality designed to degrade extracellular and membrane-bound proteins, which are often considered "undruggable" by traditional small molecule inhibitors.[][2] LYTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and a cell-surface lysosome-targeting receptor (LTR).[][4] This induced proximity results in the formation of a ternary complex, which is internalized by the cell through endocytosis and trafficked to the lysosome for degradation of the target protein.[]
A key advancement in LYTAC technology is the use of the asialoglycoprotein receptor (ASGPR) as a liver-specific LTR. ASGPR, exclusively expressed on the surface of hepatocytes, recognizes and internalizes glycoproteins bearing N-acetylgalactosamine (GalNAc) or galactose residues. By incorporating a triantennary N-acetylgalactosamine (tri-GalNAc) ligand into the LYTAC structure, researchers can achieve highly specific delivery and protein degradation in liver cells. This tissue-specific approach enhances the therapeutic window and minimizes off-target effects.
The tri-GalNAc biotin conjugate serves as a crucial research tool in the development and validation of ASGPR-engaging LYTACs. It consists of the high-affinity tri-GalNAc ligand connected to a biotin molecule. Leveraging the strong and specific interaction between biotin and avidin (or its derivatives like streptavidin and NeutrAvidin), researchers can non-covalently assemble LYTAC-like complexes. For instance, this compound can be used to recruit avidin-conjugated antibodies or fluorescent proteins to the ASGPR pathway, facilitating studies on cellular uptake, lysosomal trafficking, and degradation kinetics in a controlled and modular fashion.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of GalNAc-LYTACs and the experimental utility of this compound.
Caption: Mechanism of ASGPR-mediated targeted protein degradation by a GalNAc-LYTAC.
Caption: Experimental workflow for validating ASGPR uptake using this compound.
Caption: Workflow for synthesizing an antibody-based GalNAc-LYTAC via click chemistry.
Quantitative Data Summary
The efficacy of tri-GalNAc based LYTACs has been demonstrated through the degradation of various cell-surface proteins in liver cancer cell lines.
Table 1: Degradation of Target Proteins by GalNAc-LYTACs
| Target Protein | LYTAC Construct | Cell Line | Concentration | Treatment Time | Degradation Level | Reference |
| EGFR | Cetuximab (Ctx)-GalNAc | HEP3B | 10 nM | 24 h | >70% of cell surface EGFR | |
| HER2 | Pertuzumab (Ptz)-GalNAc | HEPG2 | 100 nM | 48 h | Significant reduction (Western Blot) | |
| Integrins | PIP-GalNAc | HEPG2 | 100 nM | 44 h | Degradation of αvβ3 & αvβ5 | |
| EGFR | Ctx-GalNAc | HepG2 & Huh7 | 30 nM | 48 h | Significant degradation (Western Blot) |
Table 2: Cellular Internalization Efficiency
| Assay | LYTAC Construct | Cell Line | Incubation Time | Result | Reference |
| Internalization of Rabbit IgG-647 | Goat anti-rabbit GalNAc | HEPG2 | 1 h | 16-fold increase in fluorescence vs control | |
| Internalization of Rabbit IgG-647 | Goat anti-rabbit M6Pn | HEPG2 | 1 h | 2-fold increase in fluorescence vs control | |
| Uptake of NeutrAvidin-650 | This compound (2 µM) | HEPG2 | 1-4 h | Time-dependent increase in fluorescence |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-GalNAc-LYTAC
This protocol describes the general procedure for conjugating a tri-GalNAc-DBCO moiety to an antibody via copper-free click chemistry.
-
Antibody Preparation and Azide Functionalization: a. Buffer exchange the desired antibody (e.g., Cetuximab) into phosphate-buffered saline (PBS) using a 7K MWCO Zeba size-exclusion column. Adjust the final concentration to 2 mg/mL. b. Add 25 equivalents of NHS-(PEG)4-azide (dissolved in DMSO) to the antibody solution. c. Incubate the reaction overnight at room temperature with gentle agitation. d. Purify the resulting azide-functionalized antibody (Antibody-N3) by removing excess reagents using a 7K MWCO Zeba size-exclusion column.
-
Conjugation of tri-GalNAc-DBCO: a. Weigh 100 equivalents of tri-GalNAc-DBCO into a microcentrifuge tube. b. Add the purified Antibody-N3 solution (2 mg/mL) to the tube. c. Manually agitate the tube until the tri-GalNAc-DBCO is fully dissolved and the mixture is homogeneous. d. Incubate the reaction for 3 days at room temperature in the dark. e. Monitor conjugation success by running samples on native gel electrophoresis; the conjugated antibody will exhibit a slower migration pattern due to its increased size.
-
Purification of the Final GalNAc-LYTAC: a. Purify the final Antibody-GalNAc conjugate by filtering the reaction mixture through a 40K MWCO Zeba size-exclusion column to remove unreacted tri-GalNAc-DBCO. b. Characterize the final product using methods such as MALDI-MS to determine the average number of tri-GalNAc moieties per antibody. For example, Ctx-GalNAc has been shown to have an average of 10.5 tri-GalNAc moieties per antibody.
Protocol 2: In Vitro Cellular Uptake Assay using this compound
This protocol details a method to measure ASGPR-mediated internalization in HepG2 cells using this compound and fluorescently labeled NeutrAvidin.
-
Cell Preparation: a. Seed HepG2 cells in a 96-well plate at a density of 100,000 cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare the treatment solutions. For the experimental group, pre-mix this compound (final concentration 2 µM) and fluorescently labeled NeutrAvidin (NA-650, final concentration 500 nM). b. Prepare control groups: NA-650 alone, and NA-650 with a negative control compound like tri-GalNAc-COOH. To confirm ASGPR-specificity, a competition group can be included with excess unconjugated tri-GalNAc ligand. c. Remove the culture medium from the cells and add the treatment solutions. d. Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4, 16 hours).
-
Measurement: a. After incubation, aspirate the treatment solutions and wash the cells twice with cold PBS to remove any non-internalized complex. b. Add fresh PBS or cell culture medium to each well. c. Measure the intracellular fluorescence using a plate reader. d. For more detailed analysis, cells can be harvested and analyzed by flow cytometry to determine the mean fluorescence intensity (MFI) per cell. Confocal microscopy can be used to visualize the subcellular localization of the internalized complex.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol is for determining the total cellular levels of a target membrane protein (e.g., EGFR) following treatment with a GalNAc-LYTAC.
-
Cell Treatment and Lysis: a. Plate HepG2 or HEP3B cells and grow to 70-80% confluency. b. Treat the cells with the desired concentration of the GalNAc-LYTAC (e.g., 10-100 nM) or a control antibody for 24-48 hours. c. To confirm lysosomal degradation, co-treat cells with lysosomal inhibitors like bafilomycin A1 (50 nM) or chloroquine (10 µM). d. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and SDS-PAGE: a. Quantify the protein concentration of the lysates using a BCA assay. b. Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. c. Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C. d. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the extent of degradation.
References
Application Notes and Protocols: Methods for Conjugating Streptavidin to Tri-GalNAc Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of streptavidin to a trivalent N-acetylgalactosamine (tri-GalNAc) biotin ligand is a key step in developing targeted drug delivery systems for hepatocytes. The tri-GalNAc moiety acts as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[1][2] This specific interaction facilitates rapid internalization of the conjugate via endocytosis, enabling the targeted delivery of therapeutic payloads to the liver.[1][2] Streptavidin, a protein with an exceptionally high affinity for biotin, serves as a versatile linker, allowing for the attachment of various biotinylated molecules, including small molecules, peptides, proteins, and nucleic acids.[3] This technology is particularly promising for lysosome-targeting chimeras (LYTACs), which can direct extracellular proteins to the lysosome for degradation.
Conjugation Methodologies
The choice of conjugation strategy depends on the available functional groups on the tri-GalNAc biotin derivative and the desired stoichiometry of the final conjugate. Several commercial suppliers offer tri-GalNAc ligands with a variety of functional linkers, such as amines, azides, DBCO, maleimides, and NHS esters, enabling different conjugation chemistries.
1. Amine-Reactive Crosslinking
This common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on streptavidin to form stable amide bonds. A this compound derivative containing a compatible reactive group can then be conjugated.
2. Thiol-Reactive Crosslinking
Maleimide chemistry is frequently used to target thiol groups. A this compound functionalized with a maleimide group can react with native or engineered sulfhydryl groups on streptavidin.
3. Click Chemistry
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient and specific bioorthogonal reaction. A this compound derivative containing a dibenzocyclooctyne (DBCO) group can be reacted with an azide-modified streptavidin.
Experimental Protocols
The following protocols provide general guidance. Optimization of reagent concentrations and reaction times may be necessary for specific applications.
Protocol 1: Non-Covalent Complex Formation
This protocol describes the formation of a streptavidin-tri-GalNAc biotin complex through the strong non-covalent interaction between streptavidin and biotin.
Materials:
-
Streptavidin (or NeutrAvidin to reduce non-specific binding)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biotinylated payload (e.g., protein, oligo)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reconstitution: Prepare stock solutions of streptavidin and this compound in PBS. If lyophilized, reconstitute according to the manufacturer's instructions.
-
Incubation: Mix streptavidin and this compound in a desired molar ratio. Since streptavidin has four biotin-binding sites, ratios can be varied to control the valency of the final conjugate. For example, to form a trivalent conjugate, a 1:3 molar ratio of streptavidin to this compound can be used.
-
Complex Formation: Incubate the mixture for 30-60 minutes at room temperature to allow for the formation of the streptavidin-biotin complex.
-
Payload Addition: Add the biotinylated payload to the complex and incubate for another 30-60 minutes at room temperature.
-
Purification: Remove excess unbound biotinylated molecules by size-exclusion chromatography.
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the formation of the higher molecular weight complex and by a biotin quantitation assay (e.g., HABA assay) to determine the amount of biotin incorporated.
Data Presentation
| Parameter | Description | Typical Values |
| Streptavidin Molecular Weight | The molecular weight of the tetrameric protein. | ~53 kDa (nonglycosylated) |
| Biotin Binding Capacity | Number of biotin molecules that can bind to one streptavidin molecule. | 4 |
| Affinity (Kd) | Dissociation constant for the streptavidin-biotin interaction. | ~10⁻¹⁴ M |
| Optimal pH for Conjugation | The recommended pH range for most biotin-streptavidin conjugation reactions. | 7.2 - 8.0 |
Visualizations
Caption: Non-Covalent Conjugation Workflow.
Caption: Targeted Delivery Mechanism.
Caption: ASGPR-Mediated Endocytic Pathway.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05606J [pubs.rsc.org]
- 3. Multifunctional streptavidin–biotin conjugates with precise stoichiometries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01589J [pubs.rsc.org]
Application Notes and Protocols for Targeted Protein Degradation Using tri-GalNAc Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that harnesses the cell's natural protein disposal machinery to eliminate disease-causing proteins. One innovative approach within TPD is the use of Lysosome-Targeting Chimeras (LYTACs), which direct extracellular and membrane-bound proteins to the lysosome for degradation.[1][2] This document provides detailed application notes and protocols for a specific class of LYTACs that utilize a tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand conjugated to biotin. This system leverages the high-affinity interaction between tri-GalNAc and the asialoglycoprotein receptor (ASGPR), a receptor predominantly expressed on hepatocytes, to achieve liver-specific protein degradation.[3][4]
The tri-GalNAc biotin conjugate serves as a versatile tool for researchers. The tri-GalNAc moiety acts as a homing device for the liver, while the biotin group can be non-covalently coupled to a protein of interest (POI) that is fused or conjugated to avidin or streptavidin (or their derivatives like NeutrAvidin). This modularity allows for the targeted degradation of a wide range of extracellular and membrane-associated proteins.
Mechanism of Action
The underlying principle of this technology is the hijacking of the natural endocytic pathway of the ASGPR. The tri-GalNAc ligand binds with high affinity to the ASGPR on the surface of hepatocytes.[5] This binding event triggers clathrin-mediated endocytosis, leading to the internalization of the receptor-ligand complex, along with the attached biotin-NeutrAvidin-POI cargo, into endosomes. As the endosome matures and acidifies, the tri-GalNAc ligand dissociates from the ASGPR, which is then recycled back to the cell surface. The remaining cargo, including the target protein, is trafficked to the lysosome, where it is degraded by lysosomal hydrolases. This process results in the selective removal of the target protein from the extracellular space or the cell membrane of liver cells.
Caption: ASGPR-mediated targeted protein degradation pathway.
Data Presentation
The following tables summarize quantitative data from proof-of-concept experiments demonstrating the efficacy of this compound in mediating targeted protein degradation.
Table 1: Cellular Uptake of Fluorescently Labeled NeutrAvidin
| Cell Line | Treatment | Concentration | Incubation Time (h) | Cellular Fluorescence (Arbitrary Units) |
| HepG2 (ASGPR+) | NA-650 alone | 500 nM | 4 | 150 ± 20 |
| HepG2 (ASGPR+) | NA-650 + tri-GalNAc-biotin | 500 nM + 2 µM | 4 | 2400 ± 150 |
| A549 (ASGPR-) | NA-650 + tri-GalNAc-biotin | 500 nM + 2 µM | 4 | 160 ± 25 |
Data are represented as mean ± standard deviation.
Table 2: Degradation of Target Proteins Mediated by tri-GalNAc Conjugates
| Target Protein | Degrader | Cell Line | Concentration | Treatment Time (h) | Protein Degradation (%) |
| NeutrAvidin | tri-GalNAc-biotin | HepG2 | 2 µM | 24 | ~70% |
| EGFR | tri-GalNAc-Cetuximab | HepG2 | 30 nM | 48 | ~40% |
| HER2 | tri-GalNAc-Pertuzumab | HEPG2 | 100 nM | 48 | ~60% |
Percentage degradation is quantified relative to untreated controls.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound-mediated protein degradation.
Caption: General experimental workflow for assessing targeted protein degradation.
Protocol 1: Assessment of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled target protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2, ATCC HB-8065)
-
ASGPR-negative control cell line (e.g., A549, ATCC CCL-185)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., MedChemExpress, HY-147102)
-
Fluorescently labeled NeutrAvidin (e.g., NeutrAvidin-650)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 and A549 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Treatment Solutions:
-
Prepare a 500 nM solution of fluorescently labeled NeutrAvidin in complete medium.
-
Prepare a solution of 500 nM fluorescently labeled NeutrAvidin and 2 µM this compound in complete medium.
-
-
Cell Treatment:
-
Aspirate the medium from the cells and wash once with PBS.
-
Add the treatment solutions to the respective wells. Include a well with NeutrAvidin alone as a control.
-
Incubate the cells for 4 hours at 37°C.
-
-
Cell Harvesting and Staining:
-
Aspirate the treatment solutions and wash the cells three times with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 200 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 633 nm for a 650 nm fluorophore) and measuring the emission.
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Data Analysis:
-
Compare the MFI of cells treated with the this compound and NeutrAvidin complex to the MFI of cells treated with NeutrAvidin alone. A significant increase in MFI indicates cellular uptake.
-
Compare the uptake in HepG2 (ASGPR+) versus A549 (ASGPR-) cells to demonstrate ASGPR-dependent uptake.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the degradation of a target membrane protein, such as EGFR.
Materials:
-
HepG2 cells
-
tri-GalNAc conjugated to an anti-EGFR antibody (e.g., Cetuximab)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-EGFR antibody (e.g., Cell Signaling Technology, #2232)
-
Anti-GAPDH or anti-β-actin antibody for loading control (e.g., Invitrogen, MA5-15738)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the tri-GalNAc-antibody conjugate (e.g., 30 nM tri-GalNAc-Cetuximab) for 48 hours. Include an untreated control and a control treated with the unconjugated antibody.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EGFR antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe for the loading control (GAPDH or β-actin).
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the untreated control.
Protocol 3: Confocal Microscopy for Lysosomal Colocalization
This protocol visualizes the trafficking of the target protein to the lysosome.
Materials:
-
HepG2 cells
-
Glass-bottom dishes or chamber slides
-
This compound
-
Fluorescently labeled NeutrAvidin (e.g., NeutrAvidin-650)
-
LysoTracker Red DND-99 (e.g., Invitrogen, L7528)
-
Hoechst 33342 for nuclear staining
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells on glass-bottom dishes and allow them to adhere.
-
Cell Treatment:
-
Treat the cells with 2 µM this compound and 500 nM fluorescently labeled NeutrAvidin for 18 hours.
-
-
Lysosome and Nucleus Staining:
-
During the last 30 minutes of incubation, add LysoTracker Red (e.g., 50-75 nM final concentration) to the medium.
-
During the last 10 minutes of incubation, add Hoechst 33342 to the medium.
-
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add mounting medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for Hoechst (blue), LysoTracker (red), and the fluorescently labeled NeutrAvidin (far-red).
-
Acquire z-stacks to visualize the 3D localization.
-
Data Analysis:
-
Analyze the images for colocalization between the fluorescently labeled NeutrAvidin signal and the LysoTracker signal. Yellow or orange pixels in the merged image indicate colocalization in the lysosome.
-
Use image analysis software to quantify the degree of colocalization (e.g., Pearson's correlation coefficient).
Conclusion
The this compound system offers a specific and efficient method for the targeted degradation of extracellular and membrane proteins in liver cells. The protocols provided herein offer a comprehensive guide for researchers to evaluate the efficacy of this technology for their specific protein of interest. By following these detailed procedures, scientists can confidently assess cellular uptake, quantify protein degradation, and visualize the lysosomal trafficking of their target proteins, thereby accelerating research and development in the field of targeted protein degradation.
References
Application Notes and Protocols for Tri-GalNAc Biotin-Mediated Uptake Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asialoglycoprotein receptor (ASGPR) is a C-type lectin receptor highly expressed on the surface of hepatocytes.[1] This receptor plays a crucial role in the clearance of desialylated glycoproteins from circulation by recognizing terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues.[2][3] The high affinity and specificity of ASGPR for trivalent GalNAc (tri-GalNAc) conjugates have made it an attractive target for the delivery of therapeutics to the liver.[4]
This document provides detailed protocols for conducting tri-GalNAc biotin-mediated uptake assays. This assay is a powerful tool to quantify the ASGPR-mediated internalization of biotinylated molecules into hepatocytes. In this system, a tri-GalNAc-biotin conjugate facilitates the uptake of a fluorescently labeled streptavidin or neutravidin, which serves as a detectable cargo.[5]
Core Principles
The assay is based on the high-affinity interaction between the tri-GalNAc ligand and the ASGPR on hepatocytes. The tri-GalNAc moiety directs the binding of the conjugate to the cell surface, which is then internalized via clathrin-mediated endocytosis. The biotin component of the conjugate allows for the simultaneous uptake of a fluorescently labeled streptavidin or neutravidin, enabling quantification of the uptake process.
Experimental Protocols
Protocol 1: In Vitro Uptake of Fluorescently Labeled Neutravidin in HepG2 Cells
This protocol describes a plate reader-based method to quantify the uptake of a fluorescently labeled neutravidin (NA-650) in the presence of a tri-GalNAc-biotin conjugate in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Tri-GalNAc-biotin conjugate (e.g., Compound 1 in)
-
Fluorescently labeled Neutravidin (e.g., NA-650)
-
Phosphate Buffered Saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Treatment Solutions:
-
Prepare a 2 µM solution of tri-GalNAc-biotin conjugate in serum-free DMEM.
-
Prepare a 500 nM solution of fluorescently labeled neutravidin (NA-650) in serum-free DMEM.
-
Prepare a co-treatment solution containing 2 µM tri-GalNAc-biotin and 500 nM NA-650 in serum-free DMEM.
-
As a negative control, prepare a solution of 500 nM NA-650 alone in serum-free DMEM.
-
For competition assays, a non-biotinylated tri-GalNAc conjugate (e.g., tri-GalNAc-CO2H) can be used.
-
-
Cell Treatment:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 hours. For time-dependent uptake studies, incubation times can be varied (e.g., 1, 2, 4, 8, 16, 20 hours).
-
Washing:
-
Aspirate the treatment solutions.
-
Wash the cells three times with cold PBS to remove unbound conjugate and neutravidin.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Protocol 2: Flow Cytometry Analysis of tri-GalNAc Mediated Uptake
This protocol provides a method for quantifying cellular uptake at a single-cell level using flow cytometry.
Materials:
-
Hepatocytes (e.g., primary hepatocytes or HepG2 cells)
-
Tri-GalNAc-biotin conjugate
-
Fluorescently labeled streptavidin
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the tri-GalNAc-biotin conjugate and fluorescently labeled streptavidin as described in Protocol 1, typically in 6-well plates.
-
Cell Detachment: After the incubation period, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Staining (Indirect Method):
-
Incubate cells with the biotinylated primary probe (in this case, the tri-GalNAc-biotin that has been taken up).
-
Wash the cells to remove any unbound probe.
-
Incubate the cells with a fluorescently labeled streptavidin.
-
Wash the cells to remove excess streptavidin.
-
-
Cell Staining (Direct/Premix Method):
-
Alternatively, premix the tri-GalNAc-biotin with fluorescently labeled streptavidin before adding to the cells for a one-step staining procedure.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Presentation
Quantitative data from uptake assays should be summarized in tables to facilitate comparison between different conditions.
Table 1: Cellular Uptake of Fluorescently Labeled Neutravidin (NA-650) in Different Cell Lines.
| Cell Line | Treatment | Incubation Time (h) | Relative Fluorescence Units (RFU) |
| HepG2 | 500 nM NA-650 alone | 6 | ~1000 |
| HepG2 | 500 nM NA-650 + 2 µM tri-GalNAc-biotin | 6 | ~8000 |
| Huh7 | 500 nM NA-650 alone | 6 | ~1200 |
| Huh7 | 500 nM NA-650 + 2 µM tri-GalNAc-biotin | 6 | ~5500 |
| A549 | 500 nM NA-650 alone | 6 | ~900 |
| A549 | 500 nM NA-650 + 2 µM tri-GalNAc-biotin | 6 | ~1000 |
Table 2: Time-Dependent Uptake of Fluorescently Labeled Neutravidin (NA-650) in HepG2 Cells.
| Incubation Time (h) | Relative Fluorescence Units (RFU) |
| 0 | 0 |
| 2 | ~2500 |
| 4 | ~4500 |
| 8 | ~7000 |
| 16 | ~8500 |
| 20 | ~8500 |
Mandatory Visualizations
ASGPR-Mediated Endocytosis Signaling Pathway
The uptake of tri-GalNAc-biotin conjugates is mediated by the ASGPR through clathrin-mediated endocytosis. The following diagram illustrates the key steps in this pathway.
Caption: ASGPR-mediated endocytosis pathway.
Experimental Workflow for this compound-Mediated Uptake Assay
The following diagram outlines the general workflow for performing a this compound-mediated uptake assay.
Caption: Experimental workflow for uptake assays.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tri-GalNAc Biotin in siRNA Delivery to Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of small interfering RNA (siRNA) to hepatocytes represents a significant advancement in therapeutic strategies for liver-associated diseases. The conjugation of a trivalent N-acetylgalactosamine (tri-GalNAc) ligand to siRNA molecules has emerged as a highly effective method for achieving specific and efficient uptake by liver cells. This technology leverages the high expression of the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, which recognizes and binds to the GalNAc moiety, facilitating receptor-mediated endocytosis of the siRNA conjugate. The addition of a biotin molecule to the tri-GalNAc-siRNA conjugate provides a versatile tool for detection, purification, and further functionalization.
These application notes provide a comprehensive overview of the use of tri-GalNAc biotin in siRNA delivery to liver cells, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action: ASGPR-Mediated Delivery
The delivery of tri-GalNAc-siRNA conjugates to hepatocytes is a multi-step process initiated by the specific interaction between the GalNAc ligand and the ASGPR.
-
Binding: The tri-GalNAc cluster exhibits high-affinity binding to the ASGPR, which is abundantly expressed on the sinusoidal surface of hepatocytes.[1][2]
-
Endocytosis: Upon binding, the ASGPR-GalNAc-siRNA complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.[1][2]
-
Endosomal Escape: As the endosome matures, its internal pH decreases, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR. A small fraction of the siRNA is then able to escape the endosome and enter the cytoplasm, a critical and rate-limiting step in the delivery process.[1] The exact mechanism of this escape is still under investigation.
-
RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, resulting in potent and durable gene silencing.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of tri-GalNAc-Biotin-siRNA Conjugates
This protocol outlines the synthesis of tri-GalNAc conjugated siRNAs using solid-phase phosphoramidite chemistry.
Materials:
-
Controlled pore glass (CPG) solid support
-
RNA phosphoramidites (A, C, G, U) with appropriate protecting groups
-
tri-GalNAc phosphoramidite
-
Biotin phosphoramidite
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride/lutidine/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine 1:1)
-
Automated DNA/RNA synthesizer
-
HPLC purification system
Procedure:
-
Solid Support Preparation: Start with a CPG solid support pre-loaded with the first nucleoside of the siRNA sense strand.
-
Automated Synthesis Cycle: Perform the following steps for each subsequent nucleotide addition using an automated synthesizer:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with the deblocking solution.
-
Coupling: Add the next RNA phosphoramidite and the activator solution to the column to couple the new nucleotide to the growing chain. For the final coupling step of the sense strand, use the tri-GalNAc phosphoramidite followed by the biotin phosphoramidite.
-
Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents.
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups by incubating with the cleavage and deprotection solution at 65°C for 15 minutes.
-
Purification: Purify the crude tri-GalNAc-biotin-siRNA sense strand using reverse-phase HPLC. Purify the complementary antisense strand separately using a similar synthesis and purification protocol (without the tri-GalNAc and biotin addition).
-
Duplex Formation: Anneal the purified sense and antisense strands by mixing equimolar amounts in annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Quality Control: Verify the identity and purity of the final duplex by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Delivery to Primary Hepatocytes
This protocol describes the delivery of tri-GalNAc-biotin-siRNA to primary mouse hepatocytes to assess gene silencing activity.
Materials:
-
Primary mouse hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated cell culture plates
-
tri-GalNAc-biotin-siRNA targeting the gene of interest
-
Control siRNA (non-targeting)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for RNA extraction
-
qRT-PCR reagents
Procedure:
-
Cell Seeding: Seed primary mouse hepatocytes on collagen-coated plates at a density of 5 x 10^4 cells/well in a 96-well plate in hepatocyte plating medium. Allow the cells to attach for 4-6 hours at 37°C in a 5% CO2 incubator.
-
siRNA Treatment: Prepare serial dilutions of the tri-GalNAc-biotin-siRNA and control siRNA in fresh plating medium. After cell attachment, replace the medium with the siRNA-containing medium.
-
Incubation: Incubate the cells with the siRNA for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and then lyse the cells directly in the wells using a suitable lysis buffer. Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Gene Knockdown Analysis: Quantify the level of the target mRNA using quantitative reverse transcription PCR (qRT-PCR) as described in Protocol 3.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown Analysis
This protocol details the measurement of target mRNA levels to determine the efficiency of siRNA-mediated gene silencing.
Materials:
-
Total RNA extracted from treated and control cells
-
Reverse transcriptase and associated buffers
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted total RNA using reverse transcriptase. Typically, 1 µg of total RNA is used per reaction.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target gene or the housekeeping gene, and the cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both the treated and control samples. Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown. An effective knockdown is generally indicated by a ≥70% reduction in target mRNA levels.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the efficacy of tri-GalNAc-siRNA conjugates for liver-targeted gene silencing.
Table 1: In Vivo Efficacy of tri-GalNAc-siRNA Conjugates
| Target Gene | Animal Model | Dose (mg/kg) | Route of Administration | Time Point | % mRNA Knockdown (in liver) | Reference |
| Transthyretin (TTR) | Mouse | 25 | Subcutaneous | 24 hours | >80% | |
| Factor IX | Mouse | 3.3 (ESC design) | Subcutaneous | 48 hours | ~90% | |
| Factor IX | Mouse | 1 (Advanced ESC design) | Subcutaneous | 48 hours | ~90% | |
| Apolipoprotein B (ApoB) | Mouse | 2 | Intravenous | 48 hours | ~70% | |
| Coagulation Factor 12 (F12) | Mouse | 10 (total dose) | Oral | Day 7 | ~50% | |
| Transthyretin (TTR) | Non-human primate | 30 (total dose) | Oral | Day 14 | ~60% |
Table 2: Dose-Response of tri-GalNAc-siRNA in Primary Mouse Hepatocytes
| siRNA Conjugate | Target Gene | Incubation Time | ED50 (nM) | Reference |
| Triantennary GalNAc | Transthyretin (TTR) | 24 hours | ~1 | |
| Biantennary GalNAc | Transthyretin (TTR) | 24 hours | ~80 | |
| Monovalent GalNAc (5' sense) | Transthyretin (TTR) | 24 hours | >100 | |
| Divalent GalNAc (5' sense) | Transthyretin (TTR) | 24 hours | ~5 |
Table 3: Duration of Gene Silencing In Vivo
| Target Gene | Animal Model | Single Dose (mg/kg) | Duration of >50% Knockdown | Reference |
| Transthyretin (TTR) | Mouse | 1 | > 9 months (with weekly dosing) | |
| Factor IX | Mouse | 1 (Advanced ESC design) | > 6 weeks | |
| Ssb | Mouse | 3.6 | ~21 days |
Conclusion
The use of tri-GalNAc-biotin conjugates for siRNA delivery to hepatocytes is a robust and highly specific method for achieving potent and durable gene silencing in the liver. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this field. The versatility of the biotin moiety further enhances the utility of these conjugates for a wide range of research and development applications.
References
Application Note & Protocol: Assessing ASGPR-Dependent Internalization with Tri-GalNAc Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the sinusoidal surface of hepatocytes, plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1][2] This receptor exhibits a high binding affinity for terminal galactose and N-acetylgalactosamine (GalNAc) residues.[2] The multivalent nature of ASGPR, which forms clusters on the cell surface, allows for high-avidity binding to ligands presenting a triantennary GalNAc (tri-GalNAc) configuration, making it an attractive target for liver-specific drug delivery.[2][3]
This application note provides a detailed protocol for assessing the ASGPR-dependent internalization of molecules using a tri-GalNAc biotin conjugate. This system takes advantage of the high-affinity interaction between tri-GalNAc and ASGPR to facilitate the endocytosis of a biotinylated cargo, which can then be detected and quantified. This protocol is particularly relevant for the development of liver-targeted therapeutics, including oligonucleotides and other macromolecules.
Principle of the Assay
The assay is based on the specific recognition of the tri-GalNAc moiety by ASGPR on the surface of hepatocytes (e.g., HepG2 cells). Upon binding, the this compound conjugate, along with any molecule attached to the biotin via a streptavidin bridge, is internalized through clathrin-mediated endocytosis. The internalized complex is then trafficked through endosomal compartments and eventually to the lysosome for degradation. By labeling the cargo molecule (e.g., with a fluorophore), the efficiency of internalization can be quantified using various methods such as fluorescence microscopy, flow cytometry, or plate-based fluorescence readers.
Materials and Methods
Cell Line
-
HepG2 cells (ATCC® HB-8065™): A human hepatoma cell line that endogenously expresses a high level of ASGPR, estimated at approximately 76,000 receptors per cell.
Reagents
-
This compound Conjugate (e.g., available from commercial suppliers)
-
Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-Alexa Fluor™ 488)
-
HepG2 complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS). DMEM and RPMI-1640 are also suitable alternatives.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%)
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal staining reagent (e.g., LysoTracker™ Red)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath (37°C)
-
Centrifuge
-
Fluorescence microscope or a high-content imaging system
-
Flow cytometer
-
Microplate reader with fluorescence capabilities
Experimental Protocols
HepG2 Cell Culture
-
Culture HepG2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Aspirate and replace the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency, typically every 3-4 days.
-
To passage, wash the cell monolayer with PBS, add pre-warmed 0.05% Trypsin-EDTA, and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4 volumes of complete growth medium and gently resuspend the cells.
-
Seed cells into new culture vessels at a desired density for subsequent experiments.
ASGPR-Dependent Internalization Assay (Microscopy)
-
Cell Seeding: Seed HepG2 cells onto glass-bottom dishes or multi-well plates suitable for microscopy and allow them to adhere and grow to 70-80% confluency.
-
Preparation of the Internalization Complex:
-
Prepare a stock solution of the streptavidin-conjugated fluorescent probe.
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Incubate the streptavidin-conjugated fluorescent probe with this compound at a molar ratio of 1:4 for 30 minutes at room temperature to form the internalization complex.
-
-
Cell Treatment:
-
Wash the cells twice with pre-warmed serum-free medium.
-
Add the internalization complex to the cells at a final concentration of 2 µM this compound and 500 nM streptavidin-fluorophore.
-
As a negative control, treat cells with the streptavidin-fluorophore alone or with a non-targeting biotin conjugate.
-
To confirm ASGPR specificity, a competition experiment can be performed by pre-incubating cells with an excess of free tri-GalNAc (e.g., 100-fold molar excess) for 30 minutes before adding the internalization complex.
-
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 16 hours) at 37°C to allow for internalization.
-
Staining and Fixation:
-
To visualize lysosomes, add a lysosomal stain (e.g., LysoTracker™ Red) for the last 30-60 minutes of the incubation period.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a fluorescence microscope. The green channel will show the internalized complex, the red channel will show lysosomes, and the blue channel will show the nuclei. Co-localization of the green and red signals will indicate trafficking to the lysosome.
Quantitative Analysis of Internalization (Flow Cytometry or Plate Reader)
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Cell Seeding: Seed HepG2 cells in multi-well plates.
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Cell Treatment: Treat the cells with the internalization complex as described in the microscopy protocol.
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Cell Harvest (for Flow Cytometry):
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After the desired incubation time, wash the cells with PBS.
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Detach the cells using Trypsin-EDTA.
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Neutralize with complete medium and transfer the cell suspension to FACS tubes.
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Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer (PBS with 1% BSA).
-
-
Analysis:
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Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity will provide a quantitative measure of internalization.
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Plate Reader: For a higher-throughput method, after washing the cells to remove non-internalized complex, the fluorescence intensity per well can be directly measured using a microplate reader.
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Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for easy comparison.
Table 1: Time-Dependent Internalization of this compound Complex in HepG2 Cells
| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 10.5 | ± 1.2 |
| 1 | 55.2 | ± 4.8 |
| 4 | 189.7 | ± 15.3 |
| 16 | 450.1 | ± 35.7 |
Table 2: Inhibition of Internalization by Competition with Free Tri-GalNAc
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| This compound Complex | 189.7 | ± 15.3 | - |
| This compound Complex + Free Tri-GalNAc | 25.4 | ± 3.1 | 86.6% |
| Streptavidin-Fluorophore Alone | 12.1 | ± 1.5 | - |
Table 3: ASGPR Expression and Ligand Internalization in Different Cell Lines
| Cell Line | ASGPR Density (receptors/cell) | Relative Internalization of Tri-GalNAc Complex |
| HepG2 | ~76,000 | +++ |
| Huh7 | Lower than HepG2 | ++ |
| A549 (Lung Carcinoma) | Not Expressed | - |
Visualizations
ASGPR-Mediated Endocytosis Pathway
Caption: ASGPR-mediated endocytosis pathway.
Experimental Workflow for Assessing Internalization
Caption: Experimental workflow for internalization assay.
References
Application Notes and Protocols for tri-GalNAc Biotin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-antennary N-acetylgalactosamine (tri-GalNAc) biotin is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes tri-GalNAc an invaluable tool for targeted delivery of various payloads to the liver. The biotin moiety allows for versatile and straightforward conjugation to a wide range of molecules, including proteins, antibodies, and oligonucleotides, through the high-affinity biotin-avidin interaction. These application notes provide an overview of the use of tri-GalNAc biotin in preclinical research models, with a focus on Lysosome-Targeting Chimeras (LYTACs) for targeted protein degradation.
Mechanism of Action
This compound facilitates the targeted delivery of conjugated molecules to hepatocytes via ASGPR-mediated endocytosis.[1][2] Upon binding to ASGPR, the this compound-cargo complex is internalized into the cell through clathrin-mediated endocytosis.[3] The complex then traffics through the endosomal pathway to the lysosome, where the cargo is released and can exert its biological function, or in the case of LYTACs, the target protein is degraded.[1][2] The ASGPR is then recycled back to the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its conjugates in preclinical models.
Table 1: Binding Affinities of GalNAc Ligands to ASGPR
| Ligand | Kd (Dissociation Constant) | Cell Type/System | Reference |
| Monomeric GalNAc | 40.4 ± 9.5 µM | ||
| Bi-antennary GalNAc | 28.3 nM | Primary Mouse Hepatocytes | |
| Tri-antennary GalNAc | 2.3 nM | Primary Mouse Hepatocytes |
Table 2: In Vitro Cellular Uptake and Activity of this compound Conjugates
| Application | Target | Concentration | Cell Line | Outcome | Reference |
| Neutravidin Uptake | ASGPR | 2 µM this compound, 500 nM NA-650 | HepG2 | Time-dependent cellular uptake of Neutravidin | |
| siRNA Delivery | Apolipoprotein B (ApoB) | 1 nM (IC50) | Primary Mouse Hepatocytes | Silencing of ApoB mRNA | |
| EGFR Degradation | EGFR | 30 nM Ctx-GN | HepG2, Huh7 | Degradation of EGFR after 48h |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of ASGPR-Mediated Endocytosis
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Uptake of Tri-GalNAc Biotin Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low uptake of tri-GalNAc biotin conjugates in their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low cellular uptake of this compound conjugates.
Question: We are observing low or no uptake of our this compound conjugate. What are the potential causes and how can we troubleshoot this?
Answer:
Low uptake of this compound conjugates is a common issue that can stem from several factors, ranging from experimental design to the biological system being used. Follow these steps to systematically troubleshoot the problem.
Step 1: Verify Asialoglycoprotein Receptor (ASGPR) Expression in Your Cell Model
The uptake of tri-GalNAc conjugates is primarily mediated by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][2]
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Action: Confirm that your chosen cell line expresses sufficient levels of ASGPR. HepG2 cells are a commonly used positive control due to their high ASGPR expression.[3][4] In contrast, cell lines like A549 (lung carcinoma) have low to no ASGPR expression and can serve as a negative control.[5]
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Experimental Protocol: Assess ASGPR expression using techniques such as quantitative PCR (qPCR), Western blot, or flow cytometry with an anti-ASGPR1 antibody.
ASGPR Expression Levels in Common Cell Lines
| Cell Line | Cancer Type | ASGPR Expression Level | Reference |
| HepG2 | Hepatocellular Carcinoma | High (approx. 76,000 receptors/cell) | |
| Huh7 | Hepatocellular Carcinoma | Moderate | |
| HepAD38 | Hepatocellular Carcinoma | Low (approx. 17,000 receptors/cell) | |
| Huh-5-2 | Human Hepatoma | Very Low (approx. 3,000 receptors/cell) | |
| MCF-7 | Breast Cancer | Can internalize GalNAc probes | |
| A549 | Lung Cancer | Can internalize GalNAc probes | |
| L02 | Normal Liver Cells | Lower than HepG2 |
Step 2: Optimize the Concentration of the this compound Conjugate
Excessive concentrations of the this compound conjugate can lead to a "hook effect," where the formation of binary complexes (conjugate-receptor or conjugate-protein) dominates over the necessary ternary complex (protein/conjugate/receptor), resulting in reduced uptake.
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Action: Perform a dose-response experiment to determine the optimal concentration of your conjugate. Start with a low concentration and titrate up. A typical starting concentration for in vitro experiments is around 2 µM.
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Experimental Protocol: Plate cells and treat with a range of conjugate concentrations (e.g., 0.1 µM to 10 µM) for a fixed time. Measure uptake using a fluorescently labeled binding partner (like streptavidin or neutravidin) via plate reader, flow cytometry, or fluorescence microscopy.
Step 3: Evaluate the Integrity and Quality of Your Conjugate
The chemical structure of the tri-GalNAc ligand, the linker, and the biotin moiety are all critical for efficient receptor binding and uptake.
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Action:
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Valency: Confirm that you are using a tri-antennary GalNAc structure, as this has been shown to have a significantly higher affinity for ASGPR compared to bi-antennary or mono-antennary versions.
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Linker: The length and hydrophilicity of the linker between the tri-GalNAc motif and biotin can impact receptor accessibility. A longer, more flexible linker may improve uptake. Hydrophilic linkers have been shown to increase the recognition efficiency by ASGPR.
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Purity: Ensure the purity of your conjugate. Impurities can interfere with binding.
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Step 4: Control for Experimental Conditions
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Action:
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Incubation Time: Uptake is time-dependent. Ensure you are incubating the cells with the conjugate for a sufficient period. Initial experiments can be run for 4 hours, with time points extending up to 24 hours.
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Competitive Inhibition: To confirm that the uptake is ASGPR-mediated, perform a competition assay. Pre-incubate the cells with an excess of an unlabeled ASGPR ligand (e.g., asialofetuin or a non-biotinylated tri-GalNAc compound) before adding your biotinylated conjugate. A significant reduction in uptake will confirm ASGPR specificity.
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Complex Formation: If you are studying the uptake of a protein in complex with the this compound conjugate, consider pre-incubating the two components to allow for complex formation before adding them to the cells. However, be aware that this may not always enhance uptake.
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Troubleshooting Workflow
Caption: A flowchart for troubleshooting low uptake of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of uptake for tri-GalNAc conjugates?
A1: Tri-GalNAc conjugates are internalized by cells, primarily hepatocytes, through a process called receptor-mediated endocytosis. The tri-GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the cell surface. This binding triggers the formation of clathrin-coated pits, which invaginate to form endosomes containing the receptor-ligand complex. As the endosome matures, its internal pH drops, causing the dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell surface, while the conjugate is trafficked to the lysosome for degradation.
ASGPR-Mediated Endocytosis Pathway
Caption: The pathway of ASGPR-mediated endocytosis for tri-GalNAc conjugates.
Q2: How important is the "tri"-antennary structure of the GalNAc ligand?
A2: The trivalent structure is crucial for high-affinity binding to ASGPR. The receptor is thought to have multiple carbohydrate recognition domains, and the tri-antennary arrangement allows for multivalent binding, which significantly increases the avidity of the interaction compared to divalent or monovalent GalNAc ligands. Studies have shown a clear hierarchy in binding affinity: tetra- > tri- >> bi- > mono-antennary galactosides.
Q3: Can the linker chemistry between the GalNAc and biotin affect uptake?
A3: Yes, the linker plays a significant role. A longer and more flexible spacer can improve the accessibility of the GalNAc residues for interaction with the receptor, thereby enhancing uptake efficiency. Furthermore, the hydrophilicity of the linker is important, with more hydrophilic linkers generally leading to better recognition by ASGPR.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" refers to a paradoxical decrease in uptake at very high concentrations of the this compound conjugate. This occurs because at high concentrations, the conjugate can saturate either the ASGPR on the cell surface or the binding sites on the protein it is intended to deliver, leading to the formation of non-productive binary complexes instead of the ternary complex required for uptake. To avoid this, it is essential to perform a dose-response curve to find the optimal concentration range for your specific conjugate and experimental system.
Q5: My conjugate is designed to deliver a siRNA. Is low endosomal escape a concern?
A5: Yes, endosomal escape is a major rate-limiting step for the efficacy of siRNA conjugates. While ASGPR-mediated uptake is very efficient at getting the conjugate into the cell, it is estimated that less than 1% of the internalized siRNA escapes the endo-lysosomal pathway to reach the cytoplasm where the RNAi machinery resides. While troubleshooting low uptake is the first step, subsequent functional assays are needed to assess the efficacy of the delivered cargo.
Experimental Protocols
Protocol 1: In Vitro Uptake Assay Using Fluorescently Labeled NeutrAvidin
This protocol describes a method to quantify the uptake of a this compound conjugate by measuring the internalization of a fluorescently labeled neutravidin.
Materials:
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HepG2 cells (or other ASGPR-expressing cell line)
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound conjugate
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Fluorescently labeled NeutrAvidin (e.g., NA-650)
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Phosphate-buffered saline (PBS)
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96-well black, clear-bottom tissue culture plates
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Plate reader with fluorescence capabilities
Procedure:
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Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
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Preparation of Treatment Solutions:
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Prepare a stock solution of your this compound conjugate.
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Prepare a stock solution of fluorescently labeled NeutrAvidin.
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On the day of the experiment, prepare your treatment solutions in cell culture medium. For a typical experiment, you might use 500 nM of fluorescently labeled NeutrAvidin and 2 µM of the this compound conjugate. Include controls such as NeutrAvidin alone and cells alone.
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Cell Treatment:
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Aspirate the old medium from the cells.
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Wash the cells once with PBS.
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Add the treatment solutions to the respective wells.
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Incubation: Incubate the plate at 37°C for a set period (e.g., 4 hours).
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Washing:
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Aspirate the treatment solutions.
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Wash the cells three times with cold PBS to remove any unbound conjugate and NeutrAvidin.
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Fluorescence Measurement:
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Add 100 µL of PBS or a suitable lysis buffer to each well.
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Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your fluorophore.
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Data Analysis: Subtract the background fluorescence (from cells-only wells) from all readings. Compare the fluorescence intensity of cells treated with the conjugate and NeutrAvidin to the controls.
General Experimental Workflow
Caption: A general workflow for an in vitro uptake experiment.
References
- 1. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted delivery of macromolecular drugs: asialoglycoprotein receptor (ASGPR) expression by selected hepatoma cell lines used in antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tri-GalNAc Biotin for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of tri-GalNAc biotin conjugates for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes (liver cells).[1] It consists of a triantennary (three-branched) N-acetylgalactosamine (GalNAc) cluster covalently linked to a biotin molecule, often via a PEG spacer.[2] The tri-GalNAc moiety binds specifically to ASGPR, inducing receptor-mediated endocytosis. This process allows for the targeted delivery of any biotin-binding molecule (such as streptavidin or neutravidin conjugated to a cargo of interest) into liver cells.[3] The internalized complex is then trafficked to the lysosome for degradation.
Q2: What are the primary applications of this compound in vitro?
A2: The primary application is for Lysosome-Targeting Chimera (LYTAC) research and development. It is used to facilitate the uptake and subsequent lysosomal degradation of extracellular or membrane proteins in a cell-specific manner. Common in vitro applications include studying ASGPR-mediated endocytosis, developing targeted drug delivery systems for liver cells, and inducing the degradation of specific biotinylated proteins.
Q3: Which cell lines are suitable for experiments with this compound?
A3: Cell lines with high expression of the asialoglycoprotein receptor (ASGPR) are required. The most commonly used are human hepatocellular carcinoma cell lines such as HepG2 and Huh7 . Cell lines with low or no ASGPR expression, like the lung carcinoma cell line A549 , can be used as negative controls to demonstrate specificity.
Q4: How should this compound be prepared and stored?
A4: this compound is typically soluble in water (up to 50 mM) and DMSO. For in vitro experiments, it is common to prepare a concentrated stock solution in an appropriate solvent (e.g., 100 mg/mL in DMSO) and then dilute it to the final working concentration in cell culture media. For long-term storage, solid compound should be stored at -20°C, while stock solutions should be stored at -20°C for up to a month or at -80°C for up to six months.
Troubleshooting Guide
Q5: I am observing low or no uptake of my biotinylated cargo. What are the possible causes and solutions?
A5: This is a common issue that can arise from several factors.
| Potential Cause | Suggested Solution |
| Low ASGPR Expression | Confirm that the cell line you are using (e.g., HepG2) expresses sufficient levels of ASGPR. Passage number can affect expression; use lower passage cells if possible. Verify expression via qPCR or western blot if the issue persists. |
| Suboptimal Concentration | The concentration of this compound is critical. Titrate the concentration to find the optimal level. A typical starting concentration is 2 µM. Very high concentrations can lead to a "hook effect," which reduces uptake efficiency (see Q6). |
| Incorrect Incubation Time | Uptake is time-dependent. While effects can be seen in as little as 1-4 hours, the signal may increase and plateau after 16-20 hours. Perform a time-course experiment to determine the optimal incubation period for your specific assay. |
| Issues with Biotinylated Cargo | Ensure your protein of interest is properly biotinylated and can bind to streptavidin/neutravidin. Also, consider that the size of the final complex can influence uptake efficiency. |
Q6: My uptake efficiency decreases when I increase the this compound concentration. Why is this happening?
A6: This phenomenon is known as the "hook effect" . Efficient uptake requires the formation of a ternary complex: (1) your biotinylated cargo bound to streptavidin/neutravidin, (2) the this compound degrader, and (3) the ASGPR on the cell surface. When the concentration of this compound is too high, it leads to the formation of dominant binary complexes (this compound with the receptor, or this compound with the streptavidin/neutravidin-cargo), which prevents the formation of the necessary ternary complex and thus reduces internalization. To resolve this, perform a dose-response experiment to identify the optimal concentration range.
Q7: How can I confirm that the observed uptake is specifically mediated by ASGPR?
A7: Two key experiments can be performed to verify the specificity of the uptake mechanism.
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Competition Assay: Co-incubate your cells with the this compound/cargo complex and an excess of a competitor that binds to ASGPR but lacks biotin, such as tri-GalNAc COOH . If the uptake is ASGPR-mediated, the competitor will block the receptor and significantly reduce the internalization of your fluorescent cargo.
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ASGPR Knockdown: Use siRNA to specifically knock down the expression of ASGPR in your cells. A significant reduction in the uptake of your cargo in the siRNA-treated cells compared to control cells confirms that the process is ASGPR-dependent.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~1916.2 g/mol | |
| Purity | ≥90% or >95% | |
| Solubility | Up to 50 mM in water; 100 mg/mL in DMSO | |
| Storage Temperature | -20°C (solid); -80°C (stock solution) |
Table 2: Recommended Starting Concentrations for In Vitro Uptake Assays
| Reagent | Cell Line | Concentration | Incubation Time | Source(s) |
| This compound | HepG2 | 2 µM | 4 hours | |
| Fluorescent NeutrAvidin (NA-650) | HepG2 | 500 nM | 4 hours | |
| Fluorescent IgG (Mouse anti-biotin IgG-647) | HepG2, Huh7 | 50 nM | 6 hours | |
| Tri-GalNAc labeled Fab (Goat anti-mouse IgG Fab-GN) | HepG2, Huh7 | 25 nM | 6 hours |
Experimental Protocols
Protocol 1: Cellular Uptake Assay of a Biotinylated Protein
This protocol describes a general method to measure the uptake of a fluorescently labeled neutravidin (NA-650) in HepG2 cells.
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Cell Seeding: Plate HepG2 cells in a suitable format (e.g., 96-well plate) and grow to desired confluency.
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Preparation of Complex: Prepare the uptake solution by diluting this compound to a final concentration of 2 µM and fluorescently labeled neutravidin (NA-650) to 500 nM in cell culture medium.
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Controls: Prepare control wells:
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Negative Control 1: Cells treated with 500 nM NA-650 only.
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Negative Control 2 (Competition): Cells treated with 2 µM this compound, 500 nM NA-650, and an excess of a competitor like tri-GalNAc COOH.
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Incubation: Remove the existing medium from the cells and add the prepared uptake solutions and controls. Incubate at 37°C for 4 hours.
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Washing: After incubation, aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular fluorescent probe.
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Quantification: Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths. Alternatively, visualize and quantify uptake using fluorescence microscopy.
Protocol 2: Lysosomal Degradation Assay
This protocol is a continuation of the uptake assay to confirm that the internalized cargo is trafficked to the lysosome for degradation.
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Uptake Phase: Perform the cellular uptake as described in Protocol 1, but for a shorter duration (e.g., 1 hour).
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Inhibitor Control: Include a condition where cells are pre-treated with a lysosomal inhibitor, such as leupeptin (0.1 mg/mL), before and during the uptake phase.
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Chase Phase: After the 1-hour incubation, remove the uptake medium, wash the cells with PBS, and add fresh, pre-warmed culture medium (with or without the lysosomal inhibitor for the control).
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Time Points: Incubate the cells for various time points (e.g., 3, 6, and 24 hours) to allow for degradation.
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Analysis: At each time point, lyse the cells and analyze the amount of remaining fluorescent protein via in-gel fluorescence analysis or western blot. A decrease in the fluorescent signal over time, which is prevented by the lysosomal inhibitor, indicates lysosomal degradation.
Visualizations
Caption: ASGPR-mediated endocytosis pathway for this compound conjugates.
Caption: General workflow for an in vitro cell-based uptake assay.
References
Technical Support Center: Overcoming Off-Target Effects of tri-GalNAc Biotin Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-GalNAc biotin delivery systems. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound delivery?
A1: The tri-GalNAc (trivalent N-acetylgalactosamine) ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly and selectively expressed on the surface of liver cells (hepatocytes).[1][2][3] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the tri-GalNAc-biotin conjugate, internalizing it into endosomes.[1][2] Once inside the endosome, the conjugate can be trafficked to the lysosome for degradation. This targeted delivery mechanism is highly efficient for delivering biotinylated cargo, such as proteins or oligonucleotides, specifically to the liver.
Q2: What are the primary causes of off-target effects and toxicity with tri-GalNAc delivery systems?
A2: While the tri-GalNAc ligand itself is generally well-tolerated, off-target effects and toxicity, particularly hepatotoxicity, are often associated with the conjugated cargo, especially when it is a small interfering RNA (siRNA). The primary cause is not the chemical composition of the conjugate but rather "miRNA-like" off-target effects. This occurs when the "seed region" (nucleotides 2-8) of the siRNA's antisense strand has partial complementarity to the 3' untranslated region (3' UTR) of unintended messenger RNA (mRNA) transcripts. This binding leads to the unintended silencing of numerous genes, which can result in cellular toxicity. These effects are more pronounced at higher, supratherapeutic doses of the siRNA conjugate.
Q3: How can I distinguish between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
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Using multiple siRNAs: Test at least two or more different siRNAs that target different sequences of the same gene. If the observed phenotype is consistent across multiple siRNAs, it is more likely to be an on-target effect.
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Rescue experiments: If possible, re-introduce a version of the target gene that is resistant to the siRNA (e.g., by modifying the siRNA binding site without changing the amino acid sequence). If the phenotype is reversed, it is likely an on-target effect.
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Global gene expression analysis: Techniques like RNA-sequencing or microarrays can provide a comprehensive view of all gene expression changes. A high number of down-regulated genes with seed sequence complementarity to your siRNA is a strong indicator of off-target effects.
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Control experiments: Always include appropriate negative controls, such as a scrambled siRNA sequence that does not target any known gene, and a "reagent only" control to assess the toxicity of the delivery vehicle itself.
Q4: What strategies can I employ to minimize miRNA-like off-target effects of my tri-GalNAc-siRNA conjugate?
A4: Several strategies can be used to mitigate miRNA-like off-target effects:
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Seed-pairing destabilization: Introduce chemical modifications, such as glycol nucleic acid (GNA) or 2'-O-methyl modifications, into the seed region of the siRNA. These modifications reduce the binding affinity of the siRNA to off-target transcripts without significantly impacting on-target activity.
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Dose optimization: Use the lowest effective concentration of the siRNA conjugate. Off-target effects are often dose-dependent, so reducing the concentration can minimize them while maintaining on-target knockdown.
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siRNA pooling: Using a pool of multiple siRNAs targeting the same gene can reduce the concentration of any single siRNA, thereby minimizing the impact of its specific off-target effects.
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Computational design: Employ advanced siRNA design algorithms that screen for potential off-target binding sites across the genome.
Troubleshooting Guides
Problem 1: Low cellular uptake of my this compound conjugate.
This section provides a step-by-step guide to troubleshooting poor cellular uptake of your conjugate.
Experimental Workflow for Troubleshooting Low Cellular Uptake
Caption: Workflow for troubleshooting low cellular uptake.
Detailed Methodologies
Step 1: Validate ASGPR Expression in Your Cell Line
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Rationale: The uptake of tri-GalNAc conjugates is dependent on the expression of ASGPR on the cell surface. Different cell lines have varying levels of ASGPR expression.
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Recommended Cell Lines: HepG2 cells are known to have high ASGPR expression.
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Protocol: ASGPR Expression Analysis by Flow Cytometry
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Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend cells to a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
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Antibody Staining: Incubate cells with a primary antibody against ASGPR1 for 30 minutes on ice.
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Washing: Wash cells twice with FACS buffer.
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Secondary Antibody: Resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
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Final Wash: Wash cells twice with FACS buffer.
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Analysis: Resuspend cells in FACS buffer and analyze on a flow cytometer. Include an isotype control to determine background fluorescence.
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Step 2: Optimize Delivery Conditions
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Rationale: Incubation time and conjugate concentration can significantly impact uptake.
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Recommendations:
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Time Course: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal incubation time.
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Concentration Gradient: Test a range of conjugate concentrations (e.g., 0.1, 1, 5, 10 µM) to find the optimal dose.
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Step 3: Assess Conjugate Integrity
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Rationale: Degradation of the tri-GalNAc-biotin conjugate can impair its function.
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Recommendations:
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Ensure proper storage of the conjugate as per the manufacturer's instructions.
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If possible, verify the integrity of the conjugate using techniques like mass spectrometry.
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Step 4: Perform a Competition Assay
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Rationale: A competition assay will confirm that the uptake of your conjugate is indeed mediated by ASGPR.
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Protocol: ASGPR Competition Assay
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Cell Seeding: Seed ASGPR-positive cells (e.g., HepG2) in a 24-well plate and allow them to adhere overnight.
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Pre-incubation with Competitor: Pre-incubate the cells with a high concentration of an unlabeled competitor ligand (e.g., free tri-GalNAc or asialofetuin) for 30 minutes.
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Add Labeled Conjugate: Add your fluorescently labeled this compound conjugate to the wells and incubate for the optimized time.
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Washing: Wash the cells three times with cold PBS to remove unbound conjugate.
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Lysis and Quantification: Lyse the cells and quantify the intracellular fluorescence using a plate reader.
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Analysis: Compare the fluorescence in the wells with and without the competitor. A significant reduction in fluorescence in the presence of the competitor indicates ASGPR-mediated uptake.
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Problem 2: Observed Cellular Toxicity After Treatment with tri-GalNAc-siRNA Conjugate.
This guide will help you determine if the observed toxicity is due to off-target effects of the siRNA and how to mitigate it.
Signaling Pathway: Mechanism of miRNA-like Off-Target Effects
Caption: Mechanism of miRNA-like off-target effects of siRNA.
Detailed Methodologies
Step 1: Quantify Off-Target Gene Expression by RT-qPCR
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Rationale: To determine if the toxicity is due to widespread off-target gene silencing.
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Protocol: Quantitative RT-PCR for Off-Target Analysis
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RNA Extraction: Treat cells with your tri-GalNAc-siRNA conjugate, a negative control siRNA, and a mock control. After the desired incubation period, extract total RNA from the cells.
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cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.
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Primer Design: Design primers for a panel of potential off-target genes identified through bioinformatics analysis (genes with seed sequence matches to your siRNA). Also, design primers for your on-target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
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qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, your cDNA template, and the primers.
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Data Analysis: Calculate the relative expression of the target and off-target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control. A significant downregulation of multiple predicted off-target genes suggests a miRNA-like off-target effect.
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Step 2: Assess RISC Loading
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Rationale: To confirm that the siRNA is being loaded into the RNA-induced silencing complex (RISC), which is necessary for both on- and off-target activity.
-
Protocol: RISC Immunoprecipitation (RIP) and siRNA Quantification
-
Cell Lysis: Lyse cells treated with your siRNA conjugate using a gentle lysis buffer containing protease and RNase inhibitors.
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Immunoprecipitation: Incubate the cell lysate with an antibody against Ago2 (a key component of RISC) coupled to magnetic beads.
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Washing: Wash the beads to remove non-specifically bound proteins and RNA.
-
RNA Extraction: Elute and extract the RNA associated with the immunoprecipitated Ago2.
-
Quantification: Quantify the amount of your siRNA's guide strand in the extracted RNA using stem-loop RT-qPCR.
-
Step 3: Measure Markers of Hepatotoxicity
-
Rationale: To quantitatively assess the level of liver cell damage.
-
Recommendation: If working with in vivo models, collect serum samples and measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant increase in these enzymes is indicative of hepatotoxicity. For in vitro studies, cell viability assays (e.g., MTT, LDH) can be performed.
Data Presentation
Table 1: ASGPR Expression in Common Cell Lines
| Cell Line | ASGPR Expression Level | Suitability for tri-GalNAc Studies |
| HepG2 | High | Excellent |
| Huh7 | Moderate to High | Good |
| HepAD38 | Low | Not Recommended |
| Huh-5-2 | Low | Not Recommended |
| HeLa | Negative | Not Suitable (Good as a negative control) |
| A549 | Negative | Not Suitable (Good as a negative control) |
Table 2: Normal Ranges for Liver Function Tests in Preclinical Models
| Parameter | Normal Range (Human Serum) | Notes |
| ALT (Alanine Aminotransferase) | 7 - 56 U/L | Highly specific to the liver. |
| AST (Aspartate Aminotransferase) | 10 - 40 U/L | Also found in heart and muscle tissue. |
Note: Normal ranges can vary between laboratories and animal species. It is important to establish baseline levels for your specific model.
Signaling Pathway: ASGPR-Mediated Endocytosis of this compound
Caption: ASGPR-mediated endocytosis pathway.
References
Technical Support Center: Refining Protocols for Tri-GalNAc Biotin-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-GalNAc biotin-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in biological assays?
A1: this compound is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity allows for the targeted delivery of biotin-labeled molecules to liver cells. A major application is in the development of Lysosome-Targeting Chimeras (LYTACs), where the tri-GalNAc moiety directs an antibody- or small molecule-biotin conjugate to the ASGPR for subsequent endocytosis and lysosomal degradation of the target protein.[1][2]
Q2: Which cell lines are suitable for this compound-based experiments?
A2: Cell lines with high expression of the asialoglycoprotein receptor (ASGPR) are ideal. Commonly used and recommended cell lines include HepG2, HEP3B, and HUH7, all of which are human liver cancer cell lines.[2][3]
Q3: What is the mechanism of cellular uptake of this compound conjugates?
A3: The uptake is mediated by the ASGPR through clathrin-mediated endocytosis. Upon binding of the tri-GalNAc ligand to the receptor, the complex is internalized into endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand-receptor complex. The ASGPR is then recycled back to the cell surface, while the this compound-bound cargo is trafficked to the lysosome for degradation.
Q4: Why is a triantennary GalNAc structure used instead of a single GalNAc molecule?
A4: The asialoglycoprotein receptor (ASGPR) exhibits a significantly higher affinity for multivalent ligands. A triantennary (tri-GalNAc) structure, with optimal spacing between the sugar moieties, can increase the binding affinity for the ASGPR by orders of magnitude compared to a monomeric GalNAc ligand. This "cluster effect" ensures efficient and specific targeting to hepatocytes.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Binding in Pull-Down Assays
Q: I am performing a pull-down experiment using this compound to isolate ASGPR and its interacting partners from liver cell lysate, but my final eluate contains many non-specific proteins. How can I reduce this background?
A: High background is a common issue in affinity purification. Here are several strategies to mitigate non-specific binding:
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Pre-clearing the Lysate: Before adding the this compound probe, incubate your cell lysate with unconjugated streptavidin beads for 1-2 hours at 4°C. This will capture proteins that non-specifically bind to the beads themselves.
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Optimize Washing Steps: Increase the stringency of your wash buffers. You can try:
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Increasing the salt concentration (e.g., up to 500 mM NaCl).
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Adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100).
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Performing additional washes with buffers containing 1M KCl, 0.1M Na2CO3, and 2M Urea to disrupt weaker, non-specific interactions.
-
-
Blocking the Streptavidin Beads: Before incubating with the lysate, block the streptavidin beads with a solution of Bovine Serum Albumin (BSA) or a commercially available blocking solution to saturate non-specific binding sites.
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Use of Control Experiments: Always perform a parallel pull-down experiment with a negative control, such as a biotinylated molecule that does not bind to ASGPR, or with beads alone. Proteins identified in the control are likely non-specific binders.
Problem 2: Low or No Signal (Low Yield of Target Protein)
Q: I am not detecting my target protein (e.g., ASGPR) after the pull-down and Western blot analysis. What could be the cause of this low yield?
A: A low or absent signal can be due to several factors, from inefficient binding to problems with elution. Consider the following troubleshooting steps:
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Confirm Biotinylation of Your Probe: If you are synthesizing your own this compound conjugate, verify its biotinylation using a dot blot with streptavidin-HRP or mass spectrometry.
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Check for Protein Degradation: Ensure that protease inhibitors are included in your cell lysis buffer and that samples are kept on ice or at 4°C throughout the procedure to prevent degradation of the target protein.
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Optimize Binding Conditions: The interaction between this compound and ASGPR is typically robust. However, ensure your lysis and binding buffers are at a physiological pH (around 7.4) and do not contain competing sugars. Extend the incubation time of the lysate with the biotinylated probe if necessary.
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Inefficient Elution: The biotin-streptavidin interaction is extremely strong.
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If using competitive elution with free biotin, ensure the concentration is sufficiently high (e.g., >2 mM) and consider gentle heating to facilitate the release.
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For denaturing elution, ensure your SDS-PAGE sample buffer is fresh and that you are boiling the beads for at least 5-10 minutes at 95-100°C to break the interaction.
-
-
Verify Protein Expression: Confirm that your target protein (ASGPR) is expressed at detectable levels in your cell lysate through a direct Western blot of the input fraction.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based assays, compiled from various studies.
Table 1: Recommended Concentrations for Cellular Assays
| Parameter | Concentration Range | Cell Line(s) | Notes | Reference(s) |
| tri-GalNAc-biotin | 2 µM | HepG2 | For facilitating uptake of fluorescently labeled NeutrAvidin. | |
| Fluorescent NeutrAvidin | 500 nM | HepG2 | Used as a model protein to be targeted for degradation. | |
| tri-GalNAc Antibody Conjugate | 10 - 30 nM | HEP3B, HepG2, HUH7 | For inducing degradation of target proteins like EGFR. | |
| Target Antibody (for LYTAC) | 50 nM | HepG2 | Example using mouse anti-biotin IgG. |
Table 2: Binding Affinities and Kinetic Parameters
| Ligand | Receptor | Binding Affinity (Kd) | Notes | Reference(s) |
| Monomeric GalNAc | ASGPR | ~40 µM | Demonstrates the low affinity of a single sugar moiety. | |
| Triantennary GalNAc | ASGPR | Low nanomolar range | The "cluster effect" dramatically increases binding affinity. |
Experimental Protocols
Protocol 1: Pull-Down of ASGPR from Liver Cell Lysate
This protocol provides a general workflow for the affinity purification of the asialoglycoprotein receptor (ASGPR) using a this compound probe.
Materials:
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This compound
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Hepatocyte cell line (e.g., HepG2)
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Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.
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Wash Buffer: 50 mM Tris-HCl pH 7.4, 300-500 mM NaCl, 0.1% Tween-20.
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Elution Buffer: 2x Laemmli sample buffer.
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Streptavidin-coated magnetic beads.
Procedure:
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Cell Lysis:
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Culture HepG2 cells to 80-90% confluency.
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Wash cells twice with ice-cold PBS.
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Add ice-cold Lysis Buffer and scrape the cells.
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Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Bead Preparation:
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Wash streptavidin magnetic beads three times with Lysis Buffer.
-
-
Binding:
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Incubate the clarified cell lysate with this compound (final concentration ~2-5 µM) for 2-4 hours at 4°C with gentle rotation.
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Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
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Pellet the beads using a magnetic stand and discard the supernatant.
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Wash the beads three to five times with 1 mL of cold Wash Buffer.
-
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Elution:
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After the final wash, remove all supernatant.
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Add 50 µL of 2x Laemmli sample buffer to the beads.
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Boil the sample at 95-100°C for 10 minutes.
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Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.
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Signaling and Experimental Pathways
ASGPR-Mediated Endocytosis and Lysosomal Degradation
The binding of a tri-GalNAc-conjugated molecule to the ASGPR on the surface of a hepatocyte initiates a cascade of events leading to the degradation of the targeted cargo. This pathway is central to the mechanism of action for tri-GalNAc-based LYTACs.
References
Technical Support Center: Minimizing Non-Specific Binding of Tri-GalNAc Biotin
Welcome to the technical support center for troubleshooting experiments involving tri-GalNAc biotin. This resource provides researchers, scientists, and drug development professionals with targeted guidance to minimize non-specific binding and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a molecule composed of a triantennary N-acetylgalactosamine (tri-GalNAc) cluster linked to a biotin molecule. The tri-GalNAc moiety serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity makes this compound a valuable tool in liver-specific drug delivery research, particularly in the development of lysosome-targeting chimeras (LYTACs) for the degradation of extracellular and membrane proteins.[1][2][3][4] The biotin tag allows for detection, purification, and quantification using streptavidin or avidin-based systems.
Q2: What is non-specific binding in the context of this compound experiments?
A2: Non-specific binding refers to the attachment of this compound to surfaces or molecules other than its intended target, the ASGPR.[5] This can include binding to plasticware, other proteins, or cell types that do not express ASGPR. High non-specific binding leads to an increased background signal, which can obscure the true specific binding signal, leading to inaccurate data and misinterpretation of results.
Q3: What are the common causes of high non-specific binding with this compound?
A3: Several factors can contribute to high non-specific binding in experiments using this compound:
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Hydrophobic and Electrostatic Interactions: The biotin moiety and the linker can engage in non-specific hydrophobic and electrostatic interactions with various surfaces and biomolecules.
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Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on cell surfaces, beads, or microplates can lead to unwanted attachment of the this compound probe.
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Suboptimal Assay Conditions: Inappropriate pH, ionic strength of buffers, or inadequate washing steps can all contribute to increased non-specific interactions.
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High Probe Concentration: Using an excessively high concentration of this compound can lead to saturation of specific binding sites and an increase in binding to lower-affinity, non-specific sites.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding of this compound.
Issue 1: High background signal in cell-based assays
High background signal in cell-based assays can be caused by the this compound binding to the cell culture plates or to cell types that do not express ASGPR.
Troubleshooting Workflow for High Background in Cell-Based Assays
Caption: Troubleshooting workflow for high background signal in cell-based assays.
Experimental Protocol: Optimizing Blocking Conditions
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Prepare a range of blocking buffers: Prepare several blocking solutions with different blocking agents and concentrations. For example, 1%, 2%, and 5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS), or 1% casein in PBS.
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Coat and block wells: If using coated plates, wash the wells after coating. Add the different blocking buffers to the wells and incubate for at least 1-2 hours at room temperature or overnight at 4°C.
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Wash: Aspirate the blocking buffer and wash the wells three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
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Add this compound: Add your this compound at a constant concentration to all wells.
-
Incubate and detect: Proceed with your standard incubation and detection protocol.
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Analyze: Compare the background signal in the wells treated with different blocking buffers to identify the optimal blocking condition.
Issue 2: Non-specific binding to streptavidin beads in pull-down assays
In pull-down assays, this compound bound to its target can be isolated using streptavidin-coated magnetic beads. However, proteins other than the target can non-specifically bind to the beads, leading to false positives.
Troubleshooting Strategies for Pull-Down Assays
| Strategy | Description | Rationale |
| Pre-clear lysate | Incubate the cell lysate with unconjugated streptavidin beads before adding the this compound-target complex. | This step removes proteins that non-specifically bind to the streptavidin beads. |
| Optimize Wash Buffer | Increase the salt concentration (e.g., up to 250 mM NaCl) or add a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer. | Higher salt concentrations and detergents disrupt weak, non-specific electrostatic and hydrophobic interactions. |
| Increase Wash Steps | Increase the number and duration of washing steps after incubating the beads with the lysate. | Thorough washing is crucial to remove unbound and weakly bound non-specific proteins. |
| Use a Blocking Agent | Block the streptavidin beads with BSA or casein before adding the lysate. | This saturates non-specific binding sites on the beads, preventing unwanted protein attachment. |
Logical Relationship of Troubleshooting Steps for Pull-Down Assays
Caption: Sequential steps to minimize non-specific binding in pull-down assays.
Summary of Key Parameters to Optimize
For easy comparison, the following table summarizes the key experimental parameters that can be adjusted to minimize non-specific binding.
| Parameter | Recommended Adjustment | Expected Outcome |
| Blocking Agent | Test different agents (BSA, casein, non-fat dry milk) and concentrations (1-5%). | Saturation of non-specific binding sites, leading to lower background. |
| Buffer pH | Adjust the pH to be near the isoelectric point of potentially interacting proteins to minimize charge-based interactions. | Reduced electrostatic interactions and lower non-specific binding. |
| Salt Concentration | Increase the ionic strength by adding NaCl (e.g., 150-250 mM). | Shielding of electrostatic interactions, resulting in decreased non-specific binding. |
| Detergent | Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100). | Disruption of hydrophobic interactions, leading to reduced background. |
| Washing Procedure | Increase the number, duration, and volume of washes. | More effective removal of unbound and weakly bound molecules. |
| Probe Concentration | Perform a titration to determine the lowest effective concentration of this compound. | Minimizes binding to low-affinity, non-specific sites. |
| Negative Controls | Include a control with a non-biotinylated tri-GalNAc molecule or a scrambled biotinylated molecule. | Helps to differentiate between specific and non-specific binding. |
References
- 1. (+)-JQ1 maleimide | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of Tri-GalNAc Biotin
For researchers, scientists, and drug development professionals engaged in the large-scale production of tri-GalNAc biotin, this technical support center provides essential guidance on process improvements, troubleshooting, and frequently asked questions. Our aim is to facilitate a more efficient and robust manufacturing process for this critical component of targeted drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The large-scale synthesis of this compound, a complex molecule, presents several challenges. These include ensuring high yields and purity across multiple synthetic steps, the use of expensive and specialized reagents, and the need for robust purification methods to remove closely related impurities. Traditional synthetic routes often involve multiple protection and deprotection steps, which can lower the overall yield and complicate purification. Furthermore, ensuring batch-to-batch consistency is a critical hurdle in a manufacturing setting. Methodologies like "pot-economy" synthesis are being explored to minimize steps and improve efficiency.[1][2]
Q2: What are the critical quality attributes for this compound?
A2: The critical quality attributes for this compound include high purity (typically ≥95% as determined by HPLC), well-defined structure and molecular weight, and low levels of residual solvents and impurities. The product should be a white to off-white solid with good solubility in aqueous solutions and DMSO.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored at -20°C. It is also advisable to protect the compound from light and moisture.
Troubleshooting Guides
Low Yield in Tri-GalNAc Core Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor reaction progress closely using appropriate analytical techniques (e.g., TLC, LC-MS). Optimize reaction time and temperature. Ensure stoichiometric amounts of reagents are used. |
| Side reactions | Investigate the reaction mechanism to identify potential side products. Adjust reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions. |
| Degradation of starting materials or product | Ensure the quality and purity of starting materials. Use anhydrous solvents and inert atmosphere if reagents are sensitive to moisture or air. |
| Inefficient purification | Optimize the purification method. For large-scale production, consider alternatives to standard column chromatography, which can be challenging. Explore crystallization or precipitation methods. |
Issues with Biotin Conjugation
| Potential Cause | Recommended Solution |
| Low conjugation efficiency | Optimize the molar ratio of the activated biotin species to the tri-GalNAc linker. Ensure the linker's amine group is deprotected and readily available for reaction. Adjust pH and temperature to favor the conjugation reaction. |
| Hydrolysis of activated biotin | Use anhydrous solvents and minimize exposure to moisture during the reaction. Prepare the activated biotin species fresh before use. |
| Multiple biotinylations or side reactions | If the tri-GalNAc linker has multiple reactive sites, consider using a protecting group strategy to ensure site-specific biotinylation. Purify the linker intermediate before conjugation. |
Product Purity and Impurity Profile
| Potential Cause | Recommended Solution |
| Presence of starting materials or intermediates | Optimize reaction conditions to drive the reaction to completion. Improve the purification process to effectively separate the final product from unreacted starting materials. |
| Formation of diastereomers or other closely related impurities | Optimize reaction conditions to favor the formation of the desired stereoisomer. Develop high-resolution analytical methods (e.g., chiral HPLC) to detect and quantify these impurities. Implement a multi-step purification strategy. |
| Residual solvents | Use appropriate drying techniques (e.g., vacuum oven, lyophilization) to remove residual solvents to acceptable levels as per regulatory guidelines. |
Experimental Protocols
A Scalable "Pot-Economy" Synthesis of a Triantennary GalNAc Ligand
This method focuses on minimizing purification steps and solvent usage, making it more suitable for large-scale production. A key feature is the "one-pot" approach for certain transformations. In a reported example, this method achieved a total yield of 61%, with an average yield of over 45% across multiple runs.
Key Steps:
-
Synthesis of the Core Scaffold: This typically involves the assembly of a trivalent scaffold with reactive handles for the attachment of the GalNAc moieties.
-
Glycosylation: The GalNAc moieties are attached to the scaffold. This step is critical and requires careful control of reaction conditions to ensure high yields and correct stereochemistry.
-
Deprotection: Protecting groups on the sugar moieties and the linker are removed.
-
Purification: While aiming to minimize column chromatography, a final purification step is often necessary to achieve the desired purity.
Note: For detailed, step-by-step laboratory procedures, it is recommended to consult the primary literature on scalable synthesis of triantennary GalNAc ligands.
Large-Scale Purification by HPLC
For achieving high purity (>95%), preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Typical Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | Optimized for the specific column diameter and length |
| Detection | UV at 214 nm and 280 nm |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the production process and troubleshooting, the following diagrams are provided.
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
Technical Support Center: Troubleshooting Variability in Tri-GalNAc Biotin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results using Tri-GalNAc biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic molecule that consists of three N-acetylgalactosamine (GalNAc) sugars linked to a biotin molecule, often via a spacer.[1] Its primary application is to target the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[2][3][4] This specific binding allows for the targeted delivery of molecules to the liver. The biotin component enables conjugation to streptavidin or avidin-linked molecules, facilitating research in areas like targeted drug delivery and protein degradation via lysosome-targeting chimeras (LYTACs).[5]
Q2: We are observing inconsistent cellular uptake of our this compound conjugate. What are the potential causes?
A2: Inconsistent cellular uptake can stem from several factors:
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Variable ASGPR Expression: The asialoglycoprotein receptor (ASGPR) is the target receptor for Tri-GalNAc. Its expression can vary significantly between different liver cell lines (e.g., HepG2, Huh7) and even within the same cell line at different passages or culture densities. It is crucial to use cells with consistent and high ASGPR expression.
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Reagent Quality and Integrity: The quality of the this compound conjugate is critical. Improper storage or handling can lead to degradation. It is advisable to purchase from a reputable supplier and follow the storage recommendations strictly.
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"Hook Effect": At high concentrations of the this compound conjugate, a phenomenon known as the "hook effect" can occur. This leads to reduced uptake because the formation of binary complexes between the conjugate and the receptor, or the conjugate and the target protein, becomes more favorable than the formation of the productive ternary complex required for uptake.
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Cell Health and Seeding Density: Unhealthy cells or inconsistent cell seeding densities can lead to variable uptake. Ensure cells are healthy and seeded uniformly.
Q3: How can we confirm that the uptake of our this compound conjugate is mediated by ASGPR?
A3: To confirm ASGPR-mediated uptake, you can perform a competition assay. This involves co-incubating the cells with your this compound conjugate and an excess of a non-biotinylated Tri-GalNAc molecule (e.g., tri-GalNAc-COOH). If the uptake of your conjugate is ASGPR-dependent, the unconjugated Tri-GalNAc will compete for binding to the receptor, leading to a significant reduction in the uptake of your biotinylated conjugate. Additionally, using a cell line with low or no ASGPR expression (e.g., A549) as a negative control should show minimal uptake. Knockdown of ASGPR using siRNA can also be employed to validate its role in internalization.
Troubleshooting Guides
Issue 1: High Background Signal in Binding Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of streptavidin/avidin conjugate | Increase the number of washing steps after incubation with the streptavidin/avidin conjugate. Include a blocking agent like bovine serum albumin (BSA) in the buffers. | Reduction in background signal in control wells. |
| Hydrophobic interactions of the linker | If using a long, hydrophobic linker, consider switching to a more hydrophilic linker, such as one containing polyethylene glycol (PEG). | Decreased non-specific binding to the cell surface or plate. |
| Suboptimal buffer composition | Optimize the buffer composition. Ensure the pH and salt concentrations are within the optimal range for ASGPR binding. | Improved signal-to-noise ratio. |
Issue 2: Low or No Cellular Uptake
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low ASGPR expression | Confirm ASGPR expression levels in your cell line using qPCR or Western blotting. Use a cell line known for high ASGPR expression, such as HepG2. | Increased cellular uptake of the this compound conjugate. |
| Degraded this compound reagent | Aliquot the reagent upon receipt and store at the recommended temperature (typically -20°C) to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. | Consistent and reproducible uptake results. |
| Incorrect concentration range | Perform a dose-response experiment to determine the optimal concentration range for your specific conjugate and cell line, being mindful of the potential for a "hook effect" at higher concentrations. | Identification of the optimal concentration for maximal uptake. |
| Presence of competing ligands in serum | If using serum-containing media, glycoproteins in the serum may compete for ASGPR binding. Perform experiments in serum-free media or reduce the serum concentration. | Enhanced specific uptake of the this compound conjugate. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay
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Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Preparation of Conjugate: Prepare a stock solution of your this compound conjugate and your fluorescently labeled streptavidin/avidin in serum-free media.
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Incubation: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared conjugate solution to the cells. For a typical experiment, cells can be treated with 2 µM of Tri-GalNAc-biotin and 500 nM of fluorescently labeled NeutrAvidin.
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Time Course: Incubate the cells at 37°C for various time points (e.g., 1, 4, 8, 16 hours) to determine the optimal incubation time.
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Washing: After incubation, remove the conjugate solution and wash the cells three times with cold PBS to remove any unbound conjugate.
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Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, visualize uptake using fluorescence microscopy.
Protocol 2: ASGPR Competition Assay
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Cell Seeding: Seed HepG2 cells as described in the cellular uptake assay protocol.
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Preparation of Reagents: Prepare your this compound conjugate and fluorescently labeled streptavidin/avidin as described above. Prepare a separate solution of a competing, non-biotinylated Tri-GalNAc ligand (e.g., tri-GalNAc-COOH) at a concentration 10- to 100-fold higher than your biotinylated conjugate.
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Co-incubation: Add the mixture of your this compound conjugate and the competing ligand to the cells. As a control, add only the this compound conjugate to a separate set of wells.
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Incubation and Washing: Incubate and wash the cells as described in the cellular uptake assay protocol.
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Quantification: Measure the fluorescence intensity. A significant decrease in fluorescence in the presence of the competing ligand confirms ASGPR-mediated uptake.
Visualizations
Caption: ASGPR-mediated endocytosis of a this compound conjugate.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Tri-b-GalNAc-gly-biotin | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Confirming ASGPR Specificity of Tri-GalNAc Biotin Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific and high-affinity binding of ligands to the asialoglycoprotein receptor (ASGPR) is paramount for the successful development of liver-targeted therapeutics. This guide provides a comparative analysis of the binding of tri-antennary N-acetylgalactosamine (tri-GalNAc) biotin to ASGPR, supported by quantitative data and detailed experimental protocols.
The asialoglycoprotein receptor, a C-type lectin predominantly expressed on the surface of hepatocytes, plays a crucial role in the clearance of desialylated glycoproteins from circulation.[1] Its high expression and rapid internalization rate make it an attractive target for the delivery of a wide range of therapeutic agents, including small molecules, oligonucleotides, and proteins, to the liver.[2][3] The receptor exhibits a strong binding preference for ligands presenting terminal galactose (Gal) or N-acetylgalactosamine (GalNAc) residues.[1]
A key strategy to enhance binding affinity and specificity involves the multivalent presentation of these sugar moieties. The "cluster effect" demonstrates that trivalent GalNAc ligands exhibit a significantly higher affinity for ASGPR compared to their monovalent or bivalent counterparts, with an increase in affinity of up to 106-fold.[1] This guide focuses on tri-GalNAc biotin, a commonly used tool for assessing ASGPR binding and for the development of liver-targeting drug conjugates.
Quantitative Comparison of ASGPR Ligand Binding Affinities
The following table summarizes the dissociation constants (KD) for various ligands binding to ASGPR, highlighting the superior affinity of the trivalent GalNAc configuration. The data is compiled from studies utilizing Surface Plasmon Resonance (SPR) to determine binding kinetics.
| Ligand | Valency | Dissociation Constant (KD) | Method |
| N-Acetylgalactosamine (GalNAc) | Monovalent | ~40 µM | Various |
| GalNAc Conjugate | Monovalent | 19.6 ± 9.8 nM | SPR |
| GalNAc Conjugate | Bivalent | 1.3 ± 1.1 nM | SPR |
| Tri-GalNAc Conjugate | Trivalent | 0.7 ± 0.2 nM | SPR |
Experimental Protocols for Confirming ASGPR Specificity
To rigorously validate the specific binding of this compound to ASGPR, a combination of in vitro and cell-based assays is recommended. Below are detailed protocols for three key experiments.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay measures the displacement of a fluorescently labeled tri-GalNAc tracer from ASGPR by a competitive ligand, such as this compound. A decrease in fluorescence polarization indicates successful competition and provides a measure of the test ligand's binding affinity.
Materials:
-
Purified, soluble ASGPR
-
Fluorescently labeled tri-GalNAc tracer (e.g., Cy5-tri-GalNAc)
-
This compound (test ligand)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 10 mM CaCl2, 0.05% Tween-20, pH 7.4
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of ASGPR in Assay Buffer. The final concentration should be optimized to achieve a significant polarization window (typically in the low nM range).
-
Prepare a 2X solution of the fluorescent tri-GalNAc tracer in Assay Buffer. The final concentration should be below the KD of its interaction with ASGPR to ensure assay sensitivity (typically 1-5 nM).
-
Prepare a serial dilution of this compound and other competitor ligands in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the competitor ligand dilutions (or buffer for control wells) to the wells of the 384-well plate.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X ASGPR solution to all wells, except for the "tracer only" control wells (add 10 µL of Assay Buffer instead).
-
Mix the plate gently and incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve. This represents the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
Cell-based Uptake Assay using Flow Cytometry
This assay confirms ASGPR-mediated uptake of this compound in a cellular context using a human liver cell line that endogenously expresses the receptor, such as HepG2 cells.
Materials:
-
HepG2 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
This compound
-
Asialofetuin (a known ASGPR ligand for competition)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.
-
Seed HepG2 cells into 24-well plates at a density of 1-2 x 105 cells per well and allow them to adhere overnight.
-
-
Uptake Experiment:
-
Wash the cells twice with serum-free medium.
-
Prepare the following treatment groups in serum-free medium:
-
Control (medium only)
-
Streptavidin-FITC alone
-
This compound pre-incubated with Streptavidin-FITC
-
(this compound + Streptavidin-FITC) in the presence of an excess of asialofetuin (competition control)
-
-
Incubate the cells with the respective treatments at 37°C for 2-4 hours.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with cold PBS to remove unbound ligands.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) for each treatment group.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of ligands to their receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, soluble ASGPR
-
This compound
-
Running Buffer: HBS-P+ (HEPES-buffered saline with surfactant P20), supplemented with 10 mM CaCl2
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Protocol:
-
ASGPR Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject a solution of ASGPR in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the this compound solutions over the immobilized ASGPR surface at a constant flow rate, followed by a dissociation phase with Running Buffer.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt buffer).
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer injection signal from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
By employing these robust experimental methodologies, researchers can confidently confirm the high-affinity and specific binding of this compound to the asialoglycoprotein receptor, providing a solid foundation for the development of effective liver-targeted therapies.
References
The Advantage of Three: A Comparative Guide to Tri-GalNAc Biotin vs. Mono- and Divalent GalNAc Ligands
For researchers, scientists, and drug development professionals, the efficient and targeted delivery of therapeutic payloads to hepatocytes is a critical challenge. This guide provides an objective comparison of trivalent N-acetylgalactosamine (GalNAc) biotin with its mono- and divalent counterparts, supported by experimental data, to inform the selection of the most effective ligand for liver-specific applications.
The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and specifically expressed on the surface of hepatocytes, has emerged as a key target for the delivery of therapeutics to the liver.[1][2] Ligands based on GalNAc, a natural binding partner of ASGPR, are widely used to harness this receptor for receptor-mediated endocytosis.[3] The valency of these GalNAc ligands plays a crucial role in their binding affinity and subsequent internalization, directly impacting the efficacy of the conjugated therapeutic agent.[4][5] This guide delves into the performance differences between tri-GalNAc biotin and mono- and divalent GalNAc ligands.
Performance Comparison: The Power of Trivalency
Quantitative data consistently demonstrates the superior performance of trivalent GalNAc ligands in binding to the ASGPR and mediating the uptake of conjugated molecules. This enhanced affinity is attributed to the multivalent effect, where the simultaneous interaction of multiple GalNAc residues with the subunits of the trimeric ASGPR results in a significantly stronger and more stable binding.
| Ligand Type | Binding Affinity (Kd) | Cellular Uptake Efficiency | In Vivo Potency | Reference |
| Tri-GalNAc | ~0.7 - 1 nM | High | 10-fold higher than unconjugated ASOs | |
| Divalent GalNAc | ~1.3 nM | Moderate | Reduced compared to trivalent | |
| Monovalent GalNAc | ~19.6 - 40.4 µM | Low | 5-10 fold enhancement over unconjugated ASOs |
Table 1: Comparative Performance of GalNAc Ligands. This table summarizes the key performance metrics for mono-, di-, and trivalent GalNAc ligands based on available experimental data. The significantly lower dissociation constant (Kd) for tri-GalNAc ligands indicates a much higher binding affinity to the ASGPR. This translates to more efficient cellular uptake and greater in vivo potency for conjugated therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). While monovalent GalNAc conjugates do show some enhancement in potency compared to unconjugated molecules, the effect is markedly less pronounced than that observed with trivalent ligands. Some studies have shown that divalent GalNAc-conjugated ASOs can have comparable efficacy to trivalent ones, potentially due to interactions of the ASO backbone with cell surface receptors. However, for siRNA delivery, trivalent GalNAc conjugates have consistently demonstrated superior activity.
Experimental Protocols
To aid researchers in their evaluation of GalNAc ligands, detailed methodologies for key experiments are outlined below.
Synthesis of this compound
A robust and resource-effective "pot-economy" method for the synthesis of triantennary GalNAc has been developed, minimizing the number of purification steps and the use of hazardous reagents. A common approach involves the use of a branching scaffold, to which three GalNAc moieties are attached, followed by the conjugation of a biotin linker.
Illustrative Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound.
ASGPR Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful technique to quantify the binding affinity of ligands to their receptors in real-time.
Experimental Workflow:
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Cellular Uptake Studies in HepG2 Cells
Hepatocellular carcinoma cell lines, such as HepG2, that endogenously express the ASGPR are commonly used to evaluate the cellular uptake of GalNAc-conjugated molecules.
Experimental Workflow:
Caption: A typical workflow for assessing cellular uptake in vitro.
Mechanism of Action: ASGPR-Mediated Endocytosis
The journey of a tri-GalNAc-conjugated therapeutic from the bloodstream to its intracellular target is a well-orchestrated process initiated by its high-affinity binding to the ASGPR on hepatocytes.
Caption: The signaling pathway of ASGPR-mediated endocytosis of a tri-GalNAc conjugate.
Upon binding, the receptor-ligand complex is rapidly internalized via clathrin-mediated endocytosis. Within the acidic environment of the endosome, the ligand dissociates from the ASGPR, which is then recycled back to the cell surface. The therapeutic cargo is subsequently trafficked to lysosomes for degradation or, in the case of oligonucleotides, escapes the endosome to reach its target in the cytoplasm or nucleus.
Conclusion
The evidence strongly supports the use of trivalent GalNAc ligands, such as this compound, for applications requiring high-efficiency delivery to hepatocytes. The significant enhancement in binding affinity and subsequent cellular uptake offered by the triantennary structure translates to superior in vivo potency for conjugated therapeutics. While mono- and divalent GalNAc ligands can provide a degree of targeting, they generally do not achieve the same level of performance as their trivalent counterparts. For researchers and drug developers focused on liver-specific therapies, tri-GalNAc conjugation represents the current gold standard for maximizing delivery and therapeutic efficacy.
References
- 1. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating tri-GalNAc Biotin-Mediated Protein Degradation via Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, offering novel therapeutic strategies beyond traditional inhibition. Among the emerging modalities, tri-GalNAc biotin-mediated protein degradation presents a promising approach for liver-specific targeting. This guide provides a comprehensive overview of this technology, a detailed protocol for its validation using Western blot analysis, and a comparative assessment against other prominent TPD platforms.
The this compound System: A Liver-Centric Approach to Protein Degradation
The this compound-mediated degradation system leverages the high-affinity interaction between a trivalent N-acetylgalactosamine (tri-GalNAc) ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. This specificity makes it an attractive strategy for targeting proteins for degradation within the liver.
The core of this system is a chimeric molecule composed of:
-
A tri-GalNAc moiety: This acts as a high-affinity ligand for ASGPR.
-
A biotin molecule: This serves as a versatile handle to recruit a protein of interest (POI) that is either naturally biotinylated or has been fused to a biotin-acceptor peptide.
-
A linker: This connects the tri-GalNAc and biotin components.
The binding of the tri-GalNAc moiety to ASGPR triggers receptor-mediated endocytosis, internalizing the entire complex, including the biotin-bound target protein. The endocytic vesicle then fuses with lysosomes, where the acidic environment and potent hydrolases lead to the degradation of the target protein.[1][2][3]
Visualizing the Pathway: From Receptor Binding to Lysosomal Degradation
The journey of a target protein from the cell surface to degradation via the this compound system can be visualized as a multi-step process.
Quantitative Assessment of Degradation: The Role of Western Blot
Western blotting is a cornerstone technique for validating and quantifying targeted protein degradation. By measuring the decrease in the target protein's band intensity relative to a loading control, researchers can determine the efficacy and potency of a degrader.
Key Performance Metrics:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration.
The table below summarizes experimental data from a study demonstrating the degradation of NeutrAvidin (a biotin-binding protein) and the endogenous Epidermal Growth Factor Receptor (EGFR) in liver cancer cell lines using tri-GalNAc-based degraders.
| Target Protein | Cell Line | Degrader Construct | Degrader Concentration | Incubation Time | % Degradation (Dmax) | Reference |
| NeutrAvidin-650 | HepG2 | tri-GalNAc-biotin | 2 µM | 24 hours | >50% | [3] |
| EGFR | HepG2 | Ctx-GN (Cetuximab-tri-GalNAc) | 30 nM | 48 hours | ~40% | [2] |
| EGFR | Huh7 | Ctx-GN (Cetuximab-tri-GalNAc) | 30 nM | 48 hours | ~40% |
Experimental Protocol: Western Blot for Validating tri-GalNAc Mediated Protein Degradation
This protocol outlines the key steps for assessing protein degradation using Western blot.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate hepatocytes (e.g., HepG2, Huh7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound degrader. Include a vehicle-only control (e.g., DMSO).
-
To confirm the lysosomal pathway, pre-treat a set of cells with lysosomal inhibitors such as Bafilomycin A1 or Chloroquine before adding the degrader.
-
Incubate for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. Crucially, for lysosomal degradation studies, ensure the lysis buffer can effectively extract proteins from all cellular compartments.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Comparative Analysis with Alternative Protein Degradation Technologies
The this compound system is part of a broader class of technologies known as Lysosome-Targeting Chimeras (LYTACs). It is important to understand how this approach compares to other major TPD platforms, most notably PROteolysis-TArgeting Chimeras (PROTACs).
| Feature | This compound System (a LYTAC) | PROTACs (Proteolysis-Targeting Chimeras) | Other LYTACs (e.g., M6P-based) |
| Mechanism | Hijacks the ASGPR for endocytosis and subsequent lysosomal degradation. | Recruits an E3 ubiquitin ligase to the target protein, leading to ubiquitination and proteasomal degradation. | Utilize other receptors (e.g., CI-M6PR) to induce endocytosis and lysosomal degradation. |
| Target Protein Location | Extracellular and membrane-bound proteins on hepatocytes. | Primarily intracellular proteins (cytosolic and nuclear). | Extracellular and membrane-bound proteins. |
| Cellular Machinery | Endosomal-lysosomal pathway. | Ubiquitin-proteasome system. | Endosomal-lysosomal pathway. |
| Key Advantages | High degree of liver specificity due to ASGPR expression. | Broad applicability to a wide range of intracellular targets, including traditionally "undruggable" proteins. | Ability to target the extracellular proteome, which is inaccessible to PROTACs. |
| Key Limitations | Limited to liver-specific applications and extracellular/membrane-bound targets. | Generally unable to target extracellular or secreted proteins. Cell permeability and the "hook effect" can be challenges. | Dependent on the expression and recycling rate of the targeted receptor. |
Conclusion
The this compound-mediated protein degradation system offers a powerful and highly specific approach for targeting proteins for lysosomal degradation in the liver. Western blotting serves as an indispensable tool for the validation and quantitative analysis of this technology, enabling the determination of key parameters such as DC50 and Dmax. While distinct from proteasome-targeting technologies like PROTACs in its mechanism and target scope, the tri-GalNAc system and other LYTACs are significantly expanding the landscape of druggable targets to include extracellular and membrane-bound proteins, opening new avenues for therapeutic intervention in liver-associated diseases. The choice of degradation technology will ultimately depend on the specific target protein's location and the desired tissue specificity.
References
The Critical Choice of a Linker: A Comparative Analysis for Tri-GalNAc Biotin Conjugates
For researchers, scientists, and drug development professionals, the strategic selection of a linker for tri-GalNAc biotin conjugates is a pivotal step in the development of potent and specific liver-targeting molecules. The linker, the molecular bridge between the tri-antennary N-acetylgalactosamine (tri-GalNAc) targeting moiety and the biotin payload, profoundly influences the conjugate's binding affinity to the asialoglycoprotein receptor (ASGPR), its stability in circulation, and its ultimate performance in cellular and in vivo models.
This guide provides a comparative analysis of different linker strategies for this compound, offering insights into how linker characteristics such as length, flexibility, and cleavability impact the overall efficacy of these conjugates. The information presented is supported by experimental data drawn from studies on tri-GalNAc conjugates, providing a framework for rational linker design and selection.
Impact of Linker Characteristics on Performance
The optimal linker for a this compound conjugate strikes a balance between maintaining high binding affinity for the ASGPR and ensuring the stability and functionality of the biotin payload. Key characteristics to consider include:
-
Linker Length: The distance between the tri-GalNAc cluster and biotin is crucial. Previous reports indicate that the linker should be neither too short nor too long to ensure the appropriate flexibility for optimal receptor engagement.[1] For instance, studies on various GalNAc ligand-siRNA conjugates have shown that the length of the linker directly impacts the protein knockdown activity, which is related to the binding activity of the GalNAc ligands to ASGPR.[2] While direct comparative studies on this compound with varying linker lengths are limited, research on other targeted drug delivery systems suggests that longer PEG linkers can enhance tumor accumulation in vivo.[3]
-
Flexibility: The flexibility of the linker is a critical factor in the binding efficiency of tri-GalNAc conjugates.[1] Highly flexible structures are thought to be thermodynamically favorable for the arrangement of the three GalNAc moieties to effectively engage with the trimeric ASGPR.[1]
-
Cleavability: The choice between a stable (non-cleavable) and a labile (cleavable) linker depends on the intended application. Non-cleavable linkers provide high stability in circulation, with the payload being released only after lysosomal degradation of the entire conjugate. In contrast, cleavable linkers are designed to release the payload in response to specific triggers within the cellular environment, such as changes in pH or the presence of specific enzymes.
Comparative Analysis of Linker Types
The following table summarizes the key characteristics and performance considerations for different types of linkers commonly used in conjugate chemistry. While this data is not exclusively from this compound studies, it provides a valuable framework for linker selection.
| Linker Type | Mechanism of Action & Key Features | Advantages | Disadvantages |
| Non-Cleavable (e.g., PEG, Alkyl Chains) | Forms a stable covalent bond between the tri-GalNAc moiety and biotin. Payload release occurs upon lysosomal degradation of the entire conjugate. | - High stability in circulation- Lower risk of off-target toxicity | - Payload is released with an attached linker fragment, which may affect its activity- Slower payload release mechanism |
| Cleavable (e.g., Disulfide, Hydrazone, Peptides) | Contains a labile bond that is cleaved under specific intracellular conditions (e.g., reducing environment of the cytoplasm for disulfide linkers, acidic pH of endosomes/lysosomes for hydrazone linkers). | - Controlled and triggered payload release- Potential for a "bystander effect" where the released payload can affect neighboring cells | - Potential for premature payload release in circulation, leading to off-target effects- Can be more complex to synthesize |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of this compound conjugates with different linkers. Below are representative protocols for key experimental procedures.
Synthesis of a this compound Conjugate with a PEG Linker
This protocol describes a general approach for conjugating a tri-GalNAc moiety to biotin via a PEG linker using "click chemistry."
Materials:
-
Tri-GalNAc-azide
-
Biotin-alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve tri-GalNAc-azide and biotin-alkyne in DMSO.
-
Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the copper catalyst solution and THPTA to the DMSO solution containing the azide and alkyne.
-
Allow the reaction to proceed at room temperature with gentle stirring for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the tri-GalNAc-PEG-biotin conjugate using reverse-phase HPLC.
-
Lyophilize the purified product to obtain a white powder.
In Vitro Evaluation of ASGPR Binding Affinity
A competitive binding assay using fluorescence polarization (FP) can be employed to determine the binding affinity of different this compound linkers to the ASGPR.
Materials:
-
Recombinant human trimeric ASGR1 protein
-
Fluorescently labeled tri-GalNAc ligand (tracer)
-
This compound conjugates with different linkers (competitors)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Add a fixed concentration of the fluorescently labeled tri-GalNAc tracer to each well of the microplate.
-
Add serial dilutions of the competitor this compound conjugates to the wells.
-
Add a fixed concentration of the recombinant ASGR1 protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the tracer binding) by fitting the data to a sigmoidal dose-response curve.
Cellular Uptake Assay
The efficiency of cellular uptake of this compound conjugates can be assessed in hepatocyte cell lines that express the ASGPR, such as HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled streptavidin
-
This compound conjugates with different linkers
-
PBS
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the this compound conjugates with a molar excess of fluorescently labeled streptavidin to form a complex.
-
Treat the HepG2 cells with the pre-formed complexes at various concentrations.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Wash the cells with cold PBS to remove unbound complexes.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake of the fluorescent streptavidin.
Visualizing the Process: From Targeting to Internalization
The following diagrams illustrate the key processes involved in the action of this compound conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategic design of GalNAc-helical peptide ligands for efficient liver targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to tri-GalNAc Biotin and tri-GalNAc-COOH in Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to specific cell types is a cornerstone of modern drug development. Triantennary N-acetylgalactosamine (tri-GalNAc) has emerged as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates the efficient cellular uptake of tri-GalNAc-conjugated molecules into liver cells, a process leveraged in the development of therapies for liver diseases.
This guide provides a comparative analysis of two commonly utilized tri-GalNAc derivatives, tri-GalNAc biotin and tri-GalNAc-COOH, in the context of cellular uptake studies. We will delve into their respective roles, present supporting experimental data, and provide detailed protocols to aid researchers in selecting the appropriate tool for their experimental needs.
Functional Differences and Applications
This compound is a versatile tool for in vitro cellular uptake and trafficking studies. The biotin moiety allows for the non-covalent conjugation to streptavidin or neutravidin, which can be fluorescently labeled or attached to a protein of interest. This complex is then readily taken up by hepatocytes via ASGPR-mediated endocytosis.[1][2] This makes this compound an excellent choice for proof-of-concept studies to confirm ASGPR-dependent uptake of a particular cargo.
tri-GalNAc-COOH , on the other hand, serves a dual purpose. Primarily, its carboxylic acid group provides a reactive handle for the covalent conjugation of various molecules, such as small molecules, peptides, or oligonucleotides, for targeted delivery to the liver. In cellular uptake assays, unconjugated tri-GalNAc-COOH is often employed as a negative control or a competitive inhibitor. Since it lacks a tag like biotin, it does not independently facilitate the uptake of a labeled secondary molecule like neutravidin, thus highlighting the specific role of the biotin-neutravidin interaction in experiments with this compound.
Quantitative Comparison of Cellular Uptake
A key study directly compared the ability of this compound and tri-GalNAc-COOH to mediate the cellular uptake of fluorescently labeled neutravidin (NA-650) in HepG2 cells, a human liver cancer cell line that expresses ASGPR. The results clearly demonstrate that only this compound facilitates the uptake of NA-650, while tri-GalNAc-COOH shows no such activity.
| Compound | Concentration | Target Protein | Cell Line | Incubation Time (h) | Cellular Uptake (Fluorescence Intensity) |
| This compound | 2 µM | NA-650 (500 nM) | HepG2 | 4 | ~15,000 |
| tri-GalNAc-COOH | 2 µM | NA-650 (500 nM) | HepG2 | 4 | ~2,500 (background) |
| NA-650 alone | 500 nM | NA-650 (500 nM) | HepG2 | 4 | ~2,500 (background) |
Data summarized from An, et al. ACS Central Science, 2021.
The study also demonstrated that the uptake mediated by this compound is time-dependent and can be inhibited by the addition of excess tri-GalNAc-COOH, confirming that the uptake is specifically mediated by the ASGPR.
Experimental Protocols
Herein, we provide a detailed protocol for a typical cellular uptake assay to compare this compound and tri-GalNAc-COOH.
Objective: To quantify and compare the cellular uptake of a fluorescently labeled protein mediated by this compound versus tri-GalNAc-COOH.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
tri-GalNAc-COOH
-
Fluorescently labeled NeutrAvidin (e.g., NA-650)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Plate reader with fluorescence detection capabilities
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Treatment Solutions:
-
Prepare a 2 µM solution of this compound in cell culture medium.
-
Prepare a 2 µM solution of tri-GalNAc-COOH in cell culture medium.
-
Prepare a 500 nM solution of fluorescently labeled NeutrAvidin (NA-650) in cell culture medium.
-
Prepare the treatment complexes by mixing the tri-GalNAc solutions with the NA-650 solution.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the treatment solutions to the respective wells:
-
NA-650 alone (500 nM)
-
NA-650 (500 nM) + this compound (2 µM)
-
NA-650 (500 nM) + tri-GalNAc-COOH (2 µM)
-
-
Incubate the cells for various time points (e.g., 1, 4, 8, and 16 hours) at 37°C.
-
-
Washing: After incubation, remove the treatment solutions and wash the cells twice with cold PBS to remove any extracellular fluorescence.
-
Quantification of Uptake:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Visualization (Optional):
-
For confocal microscopy, grow cells on glass-bottom dishes.
-
After treatment and washing, fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a suitable dye (e.g., Hoechst).
-
Image the cells using a confocal microscope to visualize the intracellular localization of the fluorescently labeled neutravidin.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the ASGPR-mediated endocytosis pathway and the experimental workflow.
Caption: ASGPR-mediated endocytosis pathway.
References
A Researcher's Guide to Confirming Lysosomal Co-localization of Targeted Cargo
For researchers, scientists, and drug development professionals, confirming the delivery of a therapeutic or imaging cargo to the lysosome is a critical step in evaluating the efficacy of targeted delivery strategies. This guide provides a comparative overview of common methodologies for assessing the lysosomal co-localization of a tri-GalNAc biotin cargo, alongside alternative targeting moieties. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate techniques for your research needs.
The tri-antennary N-acetylgalactosamine (tri-GalNAc) ligand has emerged as a powerful tool for targeting cargo to hepatocytes via the asialoglycoprotein receptor (ASGPR), which subsequently traffics its payload to the lysosome for degradation. Biotinylation of this cargo allows for versatile detection methods. Here, we compare and contrast key methodologies for confirming the lysosomal co-localization of this and other targeted cargos.
Comparison of Co-localization Analysis Methodologies
Choosing the right technique to confirm lysosomal co-localization depends on a variety of factors, including the required resolution, sample throughput, and whether live-cell imaging is necessary. The following table summarizes the key performance characteristics of three widely used methods: Confocal Microscopy, Super-Resolution Microscopy, and Flow Cytometry with Pulse Shape Analysis.
| Feature | Confocal Microscopy | Super-Resolution Microscopy (e.g., STORM, STED) | Flow Cytometry (Pulse Shape Analysis) |
| Resolution | ~200-250 nm | ~20-50 nm | Low spatial resolution |
| Throughput | Low to medium | Low | High (thousands of cells per second) |
| Live-Cell Imaging | Yes | Challenging, but possible with some techniques | Yes |
| Quantitative Analysis | Yes (e.g., Pearson's, Manders' coefficients) | Yes (e.g., cluster analysis) | Yes (pulse width, height, and area) |
| Primary Application | High-quality imaging of subcellular structures | Nanoscale visualization of molecular interactions | High-throughput screening and population analysis |
| Key Advantage | Widely available, good balance of resolution and practicality | Unprecedented detail of spatial relationships | Rapid, quantitative analysis of large cell populations |
| Key Limitation | Limited by the diffraction of light | Complex instrumentation and data analysis, potential for artifacts | Does not provide direct visual confirmation of co-localization |
Comparison of Lysosomal Targeting Moieties
While tri-GalNAc is highly effective for hepatocyte-specific delivery, several other ligand-receptor systems can be exploited for targeting lysosomes in different cell types.
| Targeting Moiety | Receptor | Target Cell Types | Key Features |
| Tri-GalNAc | Asialoglycoprotein Receptor (ASGPR) | Hepatocytes | High affinity and rapid internalization.[1][2] |
| Mannose-6-Phosphate (M6P) | Mannose-6-Phosphate Receptor (M6PR) | Most cell types | Utilizes the natural pathway for trafficking lysosomal enzymes.[3][4][5] |
| Folate | Folate Receptor | Various cancer cells (e.g., ovarian, lung) | Overexpressed in many tumors, enabling cancer-specific targeting. |
| Transferrin | Transferrin Receptor (TfR) | Proliferating cells, brain endothelial cells | High expression in rapidly dividing cells and facilitates transport across the blood-brain barrier. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to confirm the lysosomal co-localization of a fluorescently labeled this compound cargo.
Protocol 1: Confocal Microscopy for Lysosomal Co-localization
This protocol describes the use of confocal microscopy to visualize the co-localization of a fluorescently-labeled this compound cargo with a lysosomal marker.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescently labeled streptavidin (conjugated to a fluorophore like Alexa Fluor 488)
-
This compound conjugate
-
LysoTracker™ Red DND-99 or anti-LAMP1 antibody with a fluorescently labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for immunostaining
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS) for immunostaining
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HepG2 cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Cargo Incubation: Treat the cells with the this compound conjugate and fluorescently labeled streptavidin in serum-free medium for the desired time (e.g., 4 hours) to allow for internalization.
-
Lysosome Staining (Live-Cell Imaging):
-
Add LysoTracker™ Red to the culture medium according to the manufacturer's instructions and incubate for 30-60 minutes.
-
Wash the cells gently with pre-warmed PBS.
-
Image the cells immediately using a confocal microscope.
-
-
Lysosome Staining (Fixed-Cell Immunofluorescence):
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with a primary antibody against LAMP1 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Mount the coverslips with mounting medium containing DAPI. Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate co-localization coefficients such as Pearson's and Manders' coefficients. A Pearson's correlation coefficient value greater than 0.5 is generally considered to indicate significant co-localization.
Protocol 2: Flow Cytometry with Pulse Shape Analysis for Quantifying Cargo Internalization
This protocol outlines a high-throughput method to quantify the internalization and subcellular distribution of a fluorescently labeled cargo.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Fluorescently labeled streptavidin
-
This compound conjugate
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
A flow cytometer capable of pulse shape analysis
Procedure:
-
Cell Preparation: Culture and treat HepG2 cells with the fluorescently labeled this compound cargo as described in Protocol 1.
-
Cell Detachment: Gently detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Staining (Optional): For more detailed analysis, cells can be stained with a viability dye or other surface markers.
-
Flow Cytometry Acquisition:
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer equipped for pulse shape analysis, collecting forward scatter (FSC), side scatter (SSC), and fluorescence pulse area, height, and width for each event.
-
-
Data Analysis:
-
Gate on the single, live cell population using FSC and SSC.
-
Analyze the fluorescence pulse width of the cargo signal. A narrow pulse width indicates a punctate, localized signal consistent with vesicular or lysosomal localization, while a wider pulse width suggests a more diffuse, cytosolic distribution.
-
Compare the pulse width distributions of cells treated with the cargo to control cells to quantify the shift towards a more localized signal.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The mannose-6-phosphate receptor for lysosomal enzymes is concentrated in cis Golgi cisternae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose-6-phosphate receptors for lysosomal enzymes cycle between the Golgi complex and endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of tri-GalNAc biotin uptake in different liver cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of tri-GalNAc biotin uptake efficiency in various liver cell lines, offering valuable insights for studies involving targeted drug delivery to hepatocytes. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the underlying biological mechanisms.
Quantitative Comparison of this compound Uptake
The uptake of this compound, in complex with a fluorescently labeled neutravidin (NA-650), was quantified in different liver cell lines to assess the efficiency of asialoglycoprotein receptor (ASGPR)-mediated endocytosis. The results, expressed as relative fluorescence intensity, indicate a significant variation in uptake capacity among the tested cell lines, correlating with the expression levels of ASGPR.
| Cell Line | Cell Type | Relative Fluorescence Intensity (Arbitrary Units) at 6h[1] | Relative Fluorescence Intensity (Arbitrary Units) at 16h[1] |
| HepG2 | Human Hepatocellular Carcinoma | ~18,000 | ~25,000 |
| Huh7 | Human Hepatocellular Carcinoma | ~8,000 | ~12,000 |
| A549 | Human Lung Carcinoma (Negative Control) | No significant uptake | No significant uptake |
Note: The data represents the mean fluorescence intensity from three independent experiments. The uptake in A549 cells, which do not express ASGPR, was negligible, confirming the receptor-specific uptake mechanism.
These findings clearly demonstrate that HepG2 cells exhibit the highest uptake of the this compound complex, followed by Huh7 cells.[2] This differential uptake is attributed to the varying expression levels of the asialoglycoprotein receptor (ASGPR) on the surface of these cells, with HepG2 cells known to have a higher ASGPR expression than Huh7 cells.[1]
Experimental Protocols
The following is a detailed methodology for the this compound uptake assay, adapted from the referenced literature.[1]
Cell Culture
-
HepG2, Huh7, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
This compound-Neutravidin Complex Formation
-
Fluorescently labeled Neutravidin (NA-650) was used to visualize uptake.
-
This compound was mixed with NA-650 in a specified molar ratio to allow for the formation of the this compound/NA-650 complex.
Cellular Uptake Assay
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing the this compound/NA-650 complex (e.g., 2 µM this compound and 500 nM NA-650).
-
As a negative control, cells were incubated with NA-650 alone or in the presence of a non-biotinylated tri-GalNAc conjugate.
-
The cells were incubated for different time points (e.g., 6 and 16 hours) at 37°C.
-
Following incubation, the cells were washed with phosphate-buffered saline (PBS) to remove any unbound complex.
-
The intracellular fluorescence intensity was measured using a fluorescence plate reader.
-
For visualization, cells grown on coverslips were treated similarly and then fixed, stained with a nuclear stain (e.g., Hoechst 33342), and imaged using a confocal microscope.
Visualizations
ASGPR-Mediated Endocytosis Pathway
The uptake of this compound is mediated by the asialoglycoprotein receptor (ASGPR) through clathrin-mediated endocytosis. The following diagram illustrates this signaling pathway.
Experimental Workflow for Quantitative Uptake Assay
The following diagram outlines the key steps in the experimental workflow for quantifying this compound uptake in liver cell lines.
Logical Comparison of Uptake Efficiency
This diagram illustrates the relationship between ASGPR expression and the resulting uptake efficiency of this compound in the tested cell lines.
References
Cross-Validation of Tri-GalNAc Biotin Function with Genetic Knockdown of ASGPR: A Comparative Guide
This guide provides a detailed comparison of the function of tri-antennary N-acetylgalactosamine (tri-GalNAc) biotin conjugates and the impact of asialoglycoprotein receptor (ASGPR) genetic knockdown on their activity. It is intended for researchers, scientists, and drug development professionals working on targeted drug delivery to hepatocytes.
The tri-GalNAc ligand exhibits high affinity for ASGPR, which is abundantly expressed on the surface of liver cells.[1][2] This interaction facilitates the efficient uptake of tri-GalNAc-conjugated molecules, such as siRNAs and other therapeutic agents, into hepatocytes via receptor-mediated endocytosis.[3][4] Genetic knockdown of ASGPR serves as a crucial cross-validation method to confirm that the uptake and subsequent biological effect of these conjugates are indeed mediated by this specific receptor-ligand interaction.[5]
Data Presentation
Table 1: Cellular Uptake of Tri-GalNAc Biotin in the Presence and Absence of ASGPR
| Cell Line | ASGPR Expression | Treatment | Cellular Uptake of NA-650 (Fluorescence Intensity) | Reference |
| HepG2 | High | NA-650 alone (500 nM) | Low | |
| HepG2 | High | NA-650 (500 nM) + Tri-GalNAc-biotin (2 µM) | High | |
| HepG2 | ASGPR siRNA Knockdown | NA-650 (500 nM) + Tri-GalNAc-biotin (2 µM) | Significantly Reduced | |
| Huh7 | Moderate | NA-650 (500 nM) + Tri-GalNAc-biotin (2 µM) | Moderate | |
| A549 | Low/Negative | NA-650 (500 nM) + Tri-GalNAc-biotin (2 µM) | Low |
NA-650: Fluorescently labeled NeutrAvidin, which binds to the biotin moiety of the tri-GalNAc conjugate.
Table 2: Efficacy of Tri-GalNAc-siRNA in Wild-Type vs. ASGPR Knockdown Models
| Animal Model | ASGPR Expression | Treatment | Target mRNA Knockdown | Reference |
| Wild-Type Mice | Normal | Tri-GalNAc-siRNA (e.g., targeting TTR) | Dose-dependent reduction | |
| Asgr2 Knockout Mice | Reduced ASGPR1 | Tri-GalNAc-siRNA (e.g., targeting TTR) | Potent, comparable to WT at lower doses | |
| Asgr1 Knockdown in Asgr2-/- Mice | Ablated ASGPR1 | Tri-GalNAc-siRNA (e.g., targeting TTR) | Complete loss of activity | |
| Primary Hepatocytes | Normal | Scrambled siRNA | No significant effect on ASGPR-1 expression | |
| Primary Hepatocytes | ASGPR-1 specific siRNA | ASGPR-1 specific siRNA | Significant reduction in ASGPR-1 gene transcription |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay of this compound
-
Cell Culture: Culture HepG2 (high ASGPR expression), Huh7 (moderate ASGPR expression), and A549 (low/negative ASGPR expression) cells in appropriate media and conditions.
-
ASGPR Knockdown (for cross-validation): Transfect HepG2 cells with either a validated siRNA targeting ASGPR1 or a non-targeting scrambled control siRNA using a suitable transfection reagent. Allow for sufficient incubation time (e.g., 48 hours) for gene knockdown.
-
Treatment: Treat the cells with 500 nM of fluorescently labeled NeutrAvidin (NA-650) alone or in combination with 2 µM of tri-GalNAc-biotin conjugate.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Quantification of Uptake:
-
Wash the cells thoroughly to remove unbound conjugate and NA-650.
-
Lyse the cells and measure the intracellular fluorescence intensity using a plate reader.
-
Alternatively, visualize cellular uptake using confocal microscopy.
-
-
Data Analysis: Compare the fluorescence intensity between different cell lines and between control and ASGPR knockdown cells to determine the dependency of uptake on ASGPR expression.
Protocol 2: Genetic Knockdown of ASGPR using siRNA
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes (targeting ASGPR1 and a non-targeting control) in RNase-free water to a stock concentration of 10 µM.
-
Cell Transfection:
-
Seed cells (e.g., primary hepatocytes or HepG2 cells) in a culture plate to achieve 50-60% confluency on the day of transfection.
-
Dilute the siRNA in an appropriate transfection medium.
-
Mix the diluted siRNA with a transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture to allow the formation of siRNA-transfection reagent complexes.
-
Add the complexes to the cells and incubate for the time specified by the reagent's protocol (typically 4-6 hours).
-
Replace the transfection medium with fresh complete medium and incubate for 24-72 hours before proceeding with functional assays.
-
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells, synthesize cDNA, and perform qRT-PCR using primers specific for ASGPR1 and a housekeeping gene to quantify the reduction in mRNA levels.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for ASGPR1 to assess the reduction in protein expression.
-
Mandatory Visualization
References
- 1. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 2. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
- 3. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver-Targeted Delivery System with tri-GalNAc Conjugates [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
The Ascendancy of Tri-GalNAc in Hepatocyte Targeting: A Comparative Analysis
A deep dive into the competitive landscape of hepatocyte-targeting ligands reveals the unparalleled efficiency of the triantennary N-acetylgalactosamine (tri-GalNAc) cluster. This guide provides a comprehensive comparison of tri-GalNAc biotin with other hepatocyte-targeting ligands, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug developers in selecting the optimal targeting moiety for their therapeutic payloads.
The asialoglycoprotein receptor (ASGPR), a C-type lectin highly and almost exclusively expressed on the surface of hepatocytes, stands as a prime target for liver-directed therapies.[1][2] This receptor exhibits a high affinity for terminal galactose (Gal) and N-acetylgalactosamine (GalNAc) residues, facilitating the rapid endocytosis of bound ligands.[1][2] Leveraging this natural pathway, various ligands have been developed to shuttle therapeutics specifically to the liver, minimizing off-target effects and enhancing efficacy. Among these, the trivalent configuration of GalNAc has emerged as the gold standard.
The Power of Three: Tri-GalNAc's Superiority
The exceptional performance of tri-GalNAc ligands stems from the "cluster effect," where the multivalent presentation of GalNAc moieties dramatically increases the binding avidity for the trimeric ASGPR.[2] Monoantennary ligands typically exhibit binding affinities in the millimolar (mM) range, whereas triantennary structures can achieve nanomolar (nM) affinity, representing a potential 1,000,000-fold increase. This enhanced binding translates to highly efficient and specific uptake into hepatocytes.
The inclusion of a biotin molecule in the "this compound" conjugate primarily serves as a versatile tool for experimental applications, such as purification and detection, by leveraging the high-affinity interaction between biotin and streptavidin. While hepatocytes do express biotin transporters, the targeting mechanism of this compound is overwhelmingly dominated by the high-avidity interaction of the tri-GalNAc cluster with the ASGPR.
Quantitative Comparison of Hepatocyte-Targeting Ligands
The following table summarizes the binding affinities of various ligands for the asialoglycoprotein receptor, highlighting the superior performance of multivalent GalNAc constructs.
| Ligand | Valency | Receptor | Binding Affinity (Kd/IC50) | Reference |
| Triantennary GalNAc | Trivalent | ASGPR | ~1-10 nM (IC50) | |
| Bicyclic Bridged Ketal of GalNAc | Monovalent | ASGPR | 7.2 µM (1/Kads) | |
| N-Acetylgalactosamine (GalNAc) | Monovalent | ASGPR | ~40 µM (Kd) | |
| Galactose (Gal) | Monovalent | ASGPR | Millimolar (mM) range | |
| Lactose | Divalent | ASGPR | Weaker than GalNAc | |
| Arabinogalactan | Multivalent | ASGPR | High Affinity | |
| Pullulan | Multivalent | ASGPR | High Affinity (lower than arabinogalactan) |
Visualizing the Pathway: ASGPR-Mediated Endocytosis
The journey of a tri-GalNAc-conjugated therapeutic from the bloodstream into the hepatocyte is a highly orchestrated process known as receptor-mediated endocytosis. The following diagram illustrates the key steps involved in this critical pathway.
Caption: ASGPR-Mediated Endocytosis Pathway.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate the performance of hepatocyte-targeting ligands.
Experimental Workflow: Ligand Performance Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a novel hepatocyte-targeting ligand.
Caption: Experimental Workflow for Ligand Evaluation.
Detailed Methodologies
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the ASGPR.
-
Materials:
-
Hepatocyte membrane preparation (e.g., from HepG2 cells or primary hepatocytes).
-
Radiolabeled ligand with known high affinity for ASGPR (e.g., [125I]-Asialoorosomucoid).
-
Unlabeled test ligands (including this compound and other comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test ligands.
-
In a 96-well plate, add the hepatocyte membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity of the bound ligand in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. In Vitro Hepatocyte Uptake Assay
This assay quantifies the internalization of a fluorescently or radiolabeled ligand into hepatocytes.
-
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Plating medium and culture plates.
-
Labeled test ligands (e.g., fluorescently tagged or radiolabeled).
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Lysis buffer.
-
Fluorescence plate reader or scintillation counter.
-
-
Procedure:
-
Seed hepatocytes in culture plates and allow them to form a monolayer.
-
Wash the cells with uptake buffer.
-
Add the labeled test ligand at a specific concentration to the cells and incubate at 37°C for various time points. To distinguish between active transport and passive diffusion, a parallel experiment is often conducted at 4°C, where active transport is inhibited.
-
At each time point, stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the amount of internalized ligand in the cell lysate using a fluorescence plate reader or scintillation counter.
-
Normalize the uptake to the total protein concentration in each sample.
-
The rate of active uptake is calculated by subtracting the uptake at 4°C from the uptake at 37°C.
-
3. In Vivo Biodistribution Study
This study assesses the distribution and accumulation of a labeled ligand in various organs and tissues after administration to an animal model.
-
Materials:
-
Animal model (e.g., mice or rats).
-
Labeled test ligand (e.g., radiolabeled with a gamma-emitting isotope like 125I or a positron emitter for PET imaging).
-
Anesthesia.
-
Gamma counter or PET scanner.
-
-
Procedure:
-
Administer the labeled test ligand to the animals via a relevant route (e.g., intravenous injection).
-
At predetermined time points post-injection, anesthetize the animals and collect blood samples.
-
Euthanize the animals and dissect major organs and tissues (liver, spleen, kidneys, heart, lungs, muscle, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This data provides a quantitative measure of the ligand's accumulation in the liver compared to other organs, indicating its targeting efficiency.
-
Conclusion
The collective evidence strongly supports the superiority of tri-GalNAc as a hepatocyte-targeting ligand due to its high affinity and specificity for the asialoglycoprotein receptor, driven by the principle of multivalency. While other ligands can facilitate liver targeting, none have demonstrated the same level of potency and clinical success as tri-GalNAc conjugates. The inclusion of biotin in a tri-GalNAc construct offers a valuable experimental handle without compromising the inherent targeting prowess of the tri-GalNAc cluster. For researchers and developers aiming for efficient and specific delivery of therapeutics to the liver, tri-GalNAc remains the ligand of choice. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of next-generation hepatocyte-targeting strategies.
References
Safety Operating Guide
Navigating the Disposal of tri-GalNAc Biotin: A Guide for Laboratory Professionals
Understanding tri-GalNAc Biotin: Key Data
This compound is a biotinylated asialoglycoprotein receptor (ASGPR) ligand utilized in lysosomal targeting chimera (LYTAC) research. It is a complex molecule with the following properties:
| Property | Value |
| Molecular Formula | C₈₃H₁₄₆N₁₄O₃₄S |
| Molecular Weight | 1916.21 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C |
Note: The technical data is for guidance and may vary by batch. Always refer to the Certificate of Analysis.
Prudent Disposal: A Step-by-Step Protocol
In the absence of a specific Safety Data Sheet (SDS) detailing the hazards of this compound, it is imperative to treat the substance as potentially hazardous. The following step-by-step procedure is based on established guidelines for the disposal of laboratory chemical waste.[1]
-
Hazard Assessment: Since the specific hazards are not documented, assume the compound may have properties that require special disposal. Do not dispose of this compound down the sanitary sewer or in regular trash unless explicitly confirmed as non-hazardous by your institution's Environmental Health and Safety (EHS) office.[2][3]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
-
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and in good condition.
-
The label should clearly read "Hazardous Waste" and include the name of the chemical (this compound) and the date.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure proper chemical segregation to prevent reactions with incompatible materials.
-
-
Contacting Environmental Health and Safety (EHS):
-
Once the waste container is ready for pickup, contact your institution's EHS office to arrange for disposal.
-
Provide them with all available information about the compound.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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